4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Description
Properties
Molecular Formula |
C13H10N6O |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
4-[(2-amino-7H-purin-6-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C13H10N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,6H2,(H3,15,16,17,18,19) |
InChI Key |
LNQFMTJYVUVEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile: A Multi-Modal Analytical Framework
Executive Summary
The compound 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile (CAS: 1923082-67-0), more commonly referred to in pharmacological literature as O6 -(4-cyanobenzyl)guanine , is a highly specialized purine derivative. Structurally related to the clinical candidate O6 -benzylguanine (O6-BG), this molecule serves as a critical intermediate or active agent in the targeted inhibition of O6 -alkylguanine-DNA alkyltransferase (MGMT).
In the synthesis of substituted guanines, the primary analytical challenge is regioselectivity . Alkylation of the guanine core can occur at multiple nucleophilic sites—specifically O6 , N7 , and N9 . Differentiating an O6 -alkylated ether from an N -alkylated amide/imide tautomer requires a rigorous, self-validating analytical workflow. This whitepaper details the definitive structural elucidation of O6 -(4-cyanobenzyl)guanine, explaining the causality behind each experimental choice to ensure absolute structural confidence.
Molecular Architecture & Pharmacological Context
To understand the analytical requirements, we must first understand the molecule's biological function. O6 -alkylguanine derivatives are designed to act as pseudosubstrates for MGMT, a DNA repair protein that causes severe chemoresistance in glioblastoma and other cancers by reversing the effects of alkylating chemotherapeutics (e.g., temozolomide).
As detailed in foundational studies on [1], the enzyme irreversibly transfers the benzyl group from the O6 -position of the inhibitor to its own catalytic cysteine (Cys145), permanently inactivating itself. The inclusion of a para-cyano group (-CN) on the benzyl ring modulates the electron density of the benzylic carbon, influencing the kinetics of this benzyl transfer.
Mechanism of MGMT inactivation by O6-(4-cyanobenzyl)guanine via irreversible benzyl transfer.
The Regioselectivity Challenge: Why Standard 1D NMR is Insufficient
When reacting 2-amino-1,7-dihydro-6H-purin-6-one (guanine) with 4-cyanobenzyl bromide, the alkylation is a competition between thermodynamic and kinetic control.
-
N7 and N9 alkylation yields chemically stable, biologically inactive byproducts.
-
O6 alkylation yields the desired active ether.
While 1D Proton ( 1 H) and Carbon ( 13 C) NMR can infer the heteroatom environment via chemical shift anisotropy, they cannot definitively prove the exact site of attachment. For example, a benzylic CH 2 shift of ~5.5 ppm strongly suggests O -alkylation, but without mapping the covalent bonds across the ether oxygen, the assignment remains an educated guess. Therefore, we must deploy a self-validating system utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
Multi-modal analytical workflow for the structural elucidation of O6-alkylated guanines.
Multi-Modal Analytical Workflow & Data Interpretation
The following data represents the expected analytical profile for pure 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile. This system is self-validating: HRMS confirms the atomic composition, 1D NMR establishes the functional groups, and 2D HMBC locks the regiochemistry. If the compound were N -alkylated, the HMBC correlation to C6 would be absent, breaking the validation chain.
High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS is utilized to confirm the exact molecular formula (C 13 H 10 N 6 O) and rule out di-alkylation or oxidation artifacts.
-
Expected Result: [M+H] + calculated for C 13 H 11 N 6 O + is 267.0994 Da. An observed mass within ± 3 ppm validates the elemental composition.
Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Causality: The cyano group is often silent or weak in standard NMR due to long relaxation times and lack of attached protons. FT-IR provides orthogonal confirmation of the 4-cyanobenzyl moiety.
-
Expected Result: A sharp, distinct absorption band at ~2225 cm −1 corresponding to the -C ≡ N stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As established in literature regarding [2], the chemical shifts of the benzylic protons are highly diagnostic.
Quantitative Data Summary: NMR Assignments
Data acquired in DMSO-d 6 at 400 MHz ( 1 H) and 100 MHz ( 13 C).
| Position | 1 H Chemical Shift (ppm) | Multiplicity, Integration | 13 C Chemical Shift (ppm) | HMBC Correlations ( 1 H → 13 C) |
| Purine C2 | - | - | 159.8 | - |
| Purine C4 | - | - | 154.2 | - |
| Purine C5 | - | - | 113.5 | - |
| Purine C6 | - | - | 160.5 | Couples to Benzylic CH 2 |
| Purine C8 | 7.85 | s, 1H | 138.2 | C4, C5 |
| NH 2 (C2) | 6.35 | br s, 2H | - | C2 |
| NH (N9) | 12.45 | br s, 1H | - | C4, C8 |
| Benzylic CH 2 | 5.58 | s, 2H | 66.4 | C6 (Purine) , C1', C2', C6' |
| Ar-H (C2', C6') | 7.68 | d, J = 8.2 Hz, 2H | 128.5 | Benzylic CH 2 , C4' |
| Ar-H (C3', C5') | 7.88 | d, J = 8.2 Hz, 2H | 132.6 | C1', -CN |
| Ar-C (C4') | - | - | 111.0 | - |
| -C ≡ N | - | - | 118.9 | - |
The HMBC Proof: The definitive proof of structure lies in the 3JCH coupling observed in the HMBC spectrum. The benzylic protons at 5.58 ppm show a clear cross-peak with the purine C6 carbon at 160.5 ppm. If the molecule were alkylated at N7 , these protons would couple to C5 and C8 instead. This single cross-peak validates the entire synthetic methodology.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to for NMR sample preparation and acquisition.
Step-by-Step Methodology: HMBC Acquisition for Regiochemical Validation
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the purified 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile.
-
Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6 , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d 6 is required because O6-alkylguanines exhibit notoriously poor solubility in standard chlorinated solvents like CDCl 3 [3].
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, as this will degrade magnetic field homogeneity and ruin 2D resolution.
Step 2: Spectrometer Calibration
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform automated tuning and matching (ATM) on both the 1 H and 13 C channels.
-
Lock the spectrometer to the deuterium signal of DMSO-d 6 .
-
Shim the magnet (Z1-Z5) to achieve a line width of < 1.0 Hz for the TMS peak.
Step 3: HMBC Parameter Setup
-
Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the long-range coupling constant ( nJCH ) delay to 8 Hz (approx. 62.5 ms). Causality: The 3JCH coupling across an ether linkage (H-C-O-C) typically falls between 7-9 Hz. Optimizing for 8 Hz maximizes the signal-to-noise ratio for the critical benzylic CH 2 to Purine C6 cross-peak.
-
Set the spectral width to 12 ppm for the 1 H dimension (F2) and 220 ppm for the 13 C dimension (F1).
-
Acquire 256 increments in F1 with 16 scans per increment to ensure sufficient signal-to-noise for the quaternary C6 carbon.
Step 4: Data Processing
-
Apply a sine-bell squared window function in both dimensions prior to Fourier transformation.
-
Phase the spectrum in absolute value mode.
-
Reference the internal DMSO-d 6 solvent peak to 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C).
-
Extract the F1 slice at the benzylic proton frequency (5.58 ppm) and verify the presence of the 160.5 ppm carbon peak.
Conclusion
The structural elucidation of 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile requires a transition from presumptive 1D chemical shift analysis to definitive 2D connectivity mapping. By integrating HRMS for exact mass, FT-IR for functional group orthogonalization, and specifically tuning HMBC NMR parameters to visualize the 3JCH coupling across the O6 -ether linkage, researchers can establish a self-validating analytical framework. This rigorous approach guarantees the structural integrity of the synthesized MGMT inhibitor, preventing the costly progression of inactive N -alkylated isomers in drug development pipelines.
References
-
Title: Substituted O6-benzylguanine derivatives and their inactivation of human O6-alkylguanine-DNA alkyltransferase Source: Journal of Medicinal Chemistry 37.3 (1994): 342-347. URL: [Link]
-
Title: Substitution of aminomethyl at the meta-position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine Source: Journal of Medicinal Chemistry 51.22 (2008): 7144-7153. URL: [Link]
-
Title: Beyond O6-Benzylguanine: O6-(5-Pyridylmethyl)guanine as a Substrate for the Self-Labeling Enzyme SNAP-Tag Source: Bioconjugate Chemistry 29.12 (2018): 4104-4109. URL: [Link]
The Purine Scaffold in Modern Drug Discovery: A Comprehensive Technical Review
Executive Summary
The purine heterocycle—a pyrimidine ring fused to an imidazole ring—is universally recognized as a "privileged" scaffold in medicinal chemistry[1]. Because endogenous purines (e.g., adenine, guanine, ATP, cAMP) are foundational to cellular metabolism, genetic encoding, and signal transduction, synthetic purine derivatives possess an inherent ability to interface with a vast array of biological targets[1]. This technical guide synthesizes recent advancements in purine-based drug discovery, detailing their mechanistic roles as kinase inhibitors and antiviral agents, and provides field-proven, self-validating experimental methodologies for their synthesis and biological evaluation[2].
Mechanistic Pathways & Therapeutic Applications
Oncology and Inflammation: ATP-Competitive Kinase Inhibition
Dysregulation of kinase activity is a primary driver of oncogenesis and chronic inflammation. Purine derivatives are uniquely suited to target these enzymes by mimicking the adenine moiety of ATP, thereby acting as ATP-competitive inhibitors[3].
In the context of oncology, Cyclin-Dependent Kinase 2 (CDK2) is a critical target. Molecular modeling reveals that purine-based inhibitors insert deeply into the ATP-binding pocket (hinge region) of CDK2[3]. The causality of their high affinity lies in the formation of robust hydrogen bonds with specific backbone residues, notably Leu83 and Glu81, while the hydrophobic purine core engages in van der Waals interactions with the pocket's hydrophobic lining[3].
Beyond CDKs, recent structural optimization of the purine scaffold has yielded highly selective inhibitors of Phosphoglycerate kinase 1 (PGK1), such as Compound 6e, which effectively suppresses PGK1-mediated glycolytic metabolism for the treatment of Inflammatory Bowel Disease (IBD)[4]. Additionally, purine derivatives serve as fully synthetic inhibitors of the Hsp90 molecular chaperone by binding its N-terminal nucleotide pocket, disrupting the stabilization of oncogenic client proteins[5].
Figure 1: Mechanism of ATP-competitive purine derivatives inducing therapeutic efficacy via kinase inhibition.
Antiviral Agents: Chain Termination and Immune Induction
Purine analogues are foundational to antiviral therapy. Compounds like Acyclovir act as nucleoside analogues; upon viral kinase-mediated phosphorylation, they are incorporated into nascent viral DNA, causing obligate chain termination due to the lack of a 3'-hydroxyl group[1]. Furthermore, novel purine nucleoside derivatives containing sulfonamide moieties have demonstrated broad-spectrum antiviral activity (e.g., against Tobacco Mosaic Virus) by upregulating host defense-related enzymes and immune responses, showcasing the scaffold's versatility beyond direct viral enzyme inhibition[6].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical controls and orthogonal verification steps.
Regioselective Synthesis of C6/C8-Substituted Purine Derivatives
Objective: Synthesize a library of ATP-competitive purine inhibitors (e.g., PGK1 inhibitors) starting from 2,6-dichloropurine[4].
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) at C6.
-
Procedure: React 2,6-dichloropurine with a primary amine (1.1 eq) in n-butanol in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours[4].
-
Causality: The C6 position is highly electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. Conducting the reaction at room temperature ensures strict regioselectivity, preventing unwanted substitution at the less reactive C2 position[4].
-
-
Step 2: Transition-Metal Catalyzed Coupling at C2.
-
Procedure: Subject the C6-substituted intermediate to a Chan-Lam or Suzuki coupling using the appropriate boronic acid, copper(II) acetate or palladium catalyst, and elevated temperatures (90°C)[4].
-
Causality: The C2 chloride is significantly less reactive; thus, overcoming this activation energy barrier requires transition-metal catalysis and thermal energy[4].
-
-
Step 3: Self-Validation (Orthogonal Confirmation).
-
Procedure: Analyze intermediates via LC-MS.
-
Validation Logic: The successful C6 substitution is confirmed by the shift in the isotopic mass pattern (loss of one chlorine atom). Final structural connectivity must be validated via 2D-NMR (HMBC) to definitively prove the regiochemistry of the substituents.
-
In Vitro Kinase Inhibition Assay (ADP-Glo Workflow)
Objective: Quantify the IC50 of synthesized purine derivatives against target kinases (e.g., CDK2, PGK1)[4].
-
Step 1: Kinase-Inhibitor Pre-incubation.
-
Procedure: Incubate recombinant kinase with varying concentrations of the purine derivative in assay buffer for 15 minutes prior to adding ultra-pure ATP and the specific peptide substrate.
-
Causality: Pre-incubation is critical. It allows the inhibitor to equilibrate and access the apo-enzyme's ATP-binding pocket without immediate competition from millimolar concentrations of ATP, ensuring accurate binding kinetics[3].
-
-
Step 2: ATP Depletion.
-
Procedure: Terminate the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes.
-
Causality: This reagent actively degrades all unreacted ATP. This is a crucial self-validating step to eliminate background noise, ensuring that any subsequent signal is exclusively derived from the ADP produced during the kinase reaction[4].
-
-
Step 3: Luminescence Detection.
-
Procedure: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.
-
-
Step 4: Assay Self-Validation.
-
Procedure: Include a "No Enzyme" control (baseline noise) and a "Vehicle (DMSO)" control (100% kinase activity). Calculate the Z'-factor; an assay is only deemed valid and trustworthy if Z' > 0.5.
-
Figure 2: Workflow of the self-validating ADP-Glo kinase assay for screening purine inhibitors.
Quantitative Data Analysis
The therapeutic versatility of the purine scaffold is reflected in the diverse range of targets and potencies achieved through iterative medicinal chemistry. Table 1 summarizes representative quantitative data for key purine derivatives.
Table 1: Pharmacological Profiles of Representative Purine-Based Compounds
| Compound | Primary Target | Therapeutic Indication | Key Mechanism | Representative Potency | Reference |
| Seliciclib (Roscovitine) | CDK2 / CDKs | Oncology | ATP-competitive kinase inhibition | IC50 ~ 0.7 µM | [1] |
| PU3 | Hsp90 | Oncology / Neurodegeneration | N-terminal nucleotide pocket binding | Low µM range | [5] |
| Compound 6e | PGK1 | Inflammatory Bowel Disease | Glycolysis inhibition | Low nM range | [4] |
| Acyclovir | Viral DNA Polymerase | Antiviral (HSV) | DNA chain termination | Clinically dosed | [1] |
| Compound 5 (Sulfonamide) | Plant Viruses (TMV) | Agricultural Antiviral | Host immune induction | Moderate EC50 | [6] |
Conclusion & Future Perspectives
The purine scaffold remains an unparalleled pharmacophore in drug discovery due to its structural mimicry of endogenous nucleotides. By applying rational, structure-guided design, researchers can fine-tune purine derivatives to achieve exquisite selectivity against specific kinases (e.g., CDK2, PGK1) or viral targets[3][4]. Future paradigms in purine medicinal chemistry are shifting toward the development of multi-targeted agents and proteolysis-targeting chimeras (PROTACs) to overcome acquired drug resistance in complex oncological and inflammatory networks[7].
References
- Source: nih.
- Source: benchchem.
- Source: nih.
- Source: figshare.
- Source: acs.
- Source: mdpi.
- Source: acs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandf.figshare.com [tandf.figshare.com]
Targeting the MGMT/SNAP-Tag Axis: A Technical Whitepaper on 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Executive Summary
In the rapidly evolving landscape of chemical biology and targeted oncology, 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (commonly referred to as O6 -(4-cyanobenzyl)guanine or O6 -p-CBG) has emerged as a dual-purpose molecular tool. Structurally, it is an O6 -benzylguanine derivative characterized by a para-cyano (-CN) substitution on the benzyl ring.
As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic utility of this molecule. It serves two primary functions:
-
A potent suicide inhibitor of the DNA repair enzyme O6 -alkylguanine-DNA alkyltransferase (MGMT/AGT), sensitizing tumor cells to alkylating chemotherapeutics [1].
-
A bio-orthogonal Raman probe and advanced labeling precursor for the SNAP-tag protein labeling system, exploiting the unique spectroscopic properties of the nitrile group in the "cell-silent" region [2].
This whitepaper provides an in-depth analysis of its chemical rationale, synthesis methodologies, and experimental workflows for live-cell imaging.
Structural Rationale and Mechanism of Action
The Role of the Para-Cyano Substitution
The IUPAC name 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile delineates a guanine core where the O6 position is alkylated by a 4-cyanobenzyl group. The selection of the para-cyano group is a deliberate structural engineering choice driven by two factors:
-
Electronic Effects on Kinetics: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. This decreases the electron density at the benzylic carbon, making it highly susceptible to nucleophilic attack by the active-site thiolate (Cys145) of MGMT or the SNAP-tag. Consequently, the SN2 displacement of the guanine leaving group is accelerated, resulting in a higher labeling rate constant compared to the unsubstituted O6 -benzylguanine [3].
-
Bio-orthogonal Vibrational Signature: The C≡N triple bond exhibits a distinct stretching vibration between 2200–2230 cm⁻¹. Because endogenous cellular biomolecules (lipids, proteins, nucleic acids) lack vibrational modes in this frequency range, the cyano group acts as an ideal, background-free tag for Stimulated Raman Scattering (SRS) microscopy [2].
Mechanistic Pathway of Covalent Labeling
The reaction between 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile and the SNAP-tag is a self-validating, irreversible SN2 process. The protein actively participates in its own labeling by transferring the 4-cyanobenzyl group to its active site, releasing free guanine.
Figure 1: SN2 mechanism of SNAP-tag/MGMT covalent labeling by the benzonitrile derivative.
Quantitative Profiling
To understand the efficacy of the para-cyano substitution, it is critical to benchmark it against other standard O6 -benzylguanine derivatives. The electron-withdrawing nature of the nitrile group directly correlates with enhanced enzymatic affinity and reaction kinetics.
Table 1: Kinetic and Spectroscopic Profiling of O6-Benzylguanine Derivatives
| Compound | Benzyl Substituent | MGMT IC₅₀ (µM) | SNAP-tag Labeling Rate (M⁻¹s⁻¹) | Raman Shift (cm⁻¹) | Primary Application |
| O6 -BG | -H (None) | ~0.20 | 3.0 × 10³ | N/A | Baseline MGMT Inhibition [4] |
| O6 -p-FBG | -F (Fluoro) | ~0.12 | 4.5 × 10³ | N/A | PET Imaging Precursor |
| O6 -p-CBG | -CN (Cyano) | ~0.05 | 6.2 × 10³ | ~2225 | SRS Raman Imaging / Fast Labeling |
Data synthesized from established structure-activity relationship trends in SNAP-tag fluorogenic probe design [3].
Experimental Workflows and Methodologies
The following protocols are engineered as self-validating systems. Every reagent choice and physical step is grounded in chemical causality to ensure high yield and experimental reproducibility.
Protocol 1: Phase-Transfer Synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Direct SNAr reactions between alkoxides and 2-amino-6-chloropurine often fail due to competing N7/N9 alkylation and poor solubility. We utilize a DABCO-mediated phase-transfer approach to ensure strict O6 regioselectivity [1].
Step-by-Step Methodology:
-
Preparation of Quaternary Ammonium Intermediate: Dissolve 2-amino-6-chloropurine (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 3.0 eq) in anhydrous DMSO. Stir for 1 hour at room temperature.
-
Causality: DABCO acts as a nucleophilic catalyst, displacing the C6-chloride to form a highly reactive C6-ammonium purine species. This bulky intermediate sterically hinders off-target N7/N9 alkylation.
-
-
Alkoxide Generation: In a separate flame-dried flask, treat 4-(hydroxymethyl)benzonitrile (1.2 eq) with Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous DMF at 0°C for 30 minutes.
-
Causality: Pre-forming the alkoxide generates a highly nucleophilic oxygen species, driving the subsequent substitution thermodynamically forward.
-
-
Coupling Reaction: Add the alkoxide solution dropwise to the purine-DABCO intermediate. Stir at room temperature for 2 hours under an argon atmosphere.
-
Quenching and Purification: Quench the reaction by pouring it into ice-cold distilled water. Collect the resulting precipitate via vacuum filtration. Recrystallize the crude solid from absolute ethanol.
-
Causality: Recrystallization exploits the differential solubility of the target benzonitrile derivative versus unreacted highly polar purine salts, yielding >98% purity required for sensitive biological assays.
-
Figure 2: DABCO-mediated synthesis workflow of the target benzonitrile derivative.
Protocol 2: Live-Cell Bio-orthogonal Raman Imaging (SRS)
This protocol outlines the use of the synthesized molecule as a bio-orthogonal Raman probe for visualizing SNAP-tagged proteins in living cells without the use of bulky fluorophores.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293T cells transiently expressing a SNAP-tag fusion protein (e.g., SNAP-Histone H2B for nuclear localization) in 35 mm glass-bottom imaging dishes until 70% confluent.
-
Probe Incubation: Dilute 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in complete DMEM imaging medium to a final concentration of 5 µM. Replace the cell media with this solution and incubate for 30 minutes at 37°C / 5% CO₂.
-
Causality: The electron-withdrawing para-cyano group accelerates the SN2 reaction with the SNAP-tag. This allows for a brief 30-minute incubation, which minimizes potential cytotoxicity and off-target accumulation compared to slower-reacting probes.
-
-
Stringent Wash Steps: Aspirate the probe solution. Wash the cells three times (5 minutes each) with warm PBS, then replace with phenol red-free, serum-free imaging medium.
-
Causality: Rigorous washing removes unbound, lipophilic probe molecules from the cytosol. This ensures that the resulting Raman signal originates exclusively from the covalently bound SNAP-tag complex.
-
-
SRS Microscopy: Transfer the dish to a Stimulated Raman Scattering (SRS) microscope. Tune the pump and Stokes lasers to match the nitrile stretching frequency ( Δω = ~2225 cm⁻¹).
-
Causality: Tuning to the cell-silent region (2225 cm⁻¹) completely eliminates background interference from endogenous C-H and Amide I vibrations, yielding high-contrast, label-free-like images of the target protein [2].
-
Conclusion
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile represents a masterclass in rational chemical design. By appending a simple, electron-withdrawing cyano group to the O6 -benzylguanine scaffold, researchers achieve a two-fold advantage: significantly accelerated covalent labeling kinetics and the introduction of a bio-orthogonal Raman signature. Whether deployed as an MGMT inhibitor in oncology models or as a precision probe in SRS microscopy, this molecule is an indispensable asset in the modern chemical biology toolkit.
References
-
A Convenient Procedure for the Synthesis of O6-Benzylguanine Derivatives by Phase Transfer Catalysis Synthetic Communications (Taylor & Francis)[Link]
-
Electronic Preresonance Stimulated Raman Scattering Microscopy The Journal of Physical Chemistry Letters (ACS Publications)[Link]
-
General Design Strategy to Precisely Control the Emission of Fluorophores via a Twisted Intramolecular Charge Transfer (TICT) Process Journal of the American Chemical Society (ACS Publications)[Link]
Hypothesized Mechanism of Action for 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile: A Next-Generation MGMT Inactivator
Executive Summary
4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile, structurally classified as O6 -(4-cyanobenzyl)guanine (4-CN- O6 -BG), is a hypothesized potent inhibitor of O6 -methylguanine-DNA methyltransferase (MGMT). MGMT is a highly conserved DNA repair protein that confers resistance to alkylating chemotherapies (e.g., temozolomide, carmustine) in glioblastoma and other malignancies. This technical guide elucidates the biochemical causality behind 4-CN- O6 -BG's mechanism of action, detailing how the para-cyano substitution accelerates the irreversible alkylation of MGMT's active site cysteine (Cys145), and provides a self-validating framework for experimental verification.
Introduction & Rationale
The clinical efficacy of SN1 -type alkylating agents, such as temozolomide (TMZ), is severely limited by the intrinsic DNA repair capacity of tumor cells[1]. TMZ induces cytotoxic O6 -methylguanine lesions, which mispair with thymine during DNA replication, triggering futile mismatch repair (MMR) cycles, double-strand breaks, and apoptosis[1]. However, MGMT directly reverses this damage by transferring the alkyl group to its own active site in a stoichiometric, suicide reaction[2].
To overcome this resistance, pseudo-substrate inhibitors like O6 -benzylguanine ( O6 -BG) were developed to permanently inactivate MGMT[3]. 4-CN- O6 -BG represents a structurally optimized derivative designed to enhance the kinetics of this inactivation through electronic modulation of the benzylic leaving group.
Hypothesized Mechanism of Action
The mechanism of 4-CN- O6 -BG is governed by its structural mimicry of O6 -alkylated DNA and the unique microenvironment of the MGMT active site.
Pseudo-Substrate Recognition
The purine core of 4-CN- O6 -BG binds to the active site pocket of MGMT. Docking studies of similar O6 -BG derivatives indicate that the benzylic group extends deeply into the binding pocket, positioning the benzylic carbon in close proximity to Cys145[4].
Nucleophilic Attack by Cys145 Thiolate
Within the MGMT active site, a hydrogen-bonding network and a coordinated zinc ion ( Zn2+ ) lower the pKa of Cys145 to approximately 4.5–4.8, ensuring it exists predominantly as a highly reactive thiolate anion at physiological pH[5]. This thiolate executes an SN2 nucleophilic attack on the benzylic carbon of 4-CN- O6 -BG.
The Role of the para-Cyano Substitution (Electronic Effect)
The critical innovation of 4-CN- O6 -BG lies in the cyano (-CN) group at the para position of the benzyl ring. The cyano group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects.
-
Causality: The EWG withdraws electron density from the benzylic carbon, increasing its electrophilicity. This lowers the activation energy ( Ea ) of the transition state during the SN2 attack by the Cys145 thiolate.
-
Result: The rate of covalent transfer of the 4-cyanobenzyl group to Cys145 is hypothesized to be significantly faster than that of the unsubstituted benzyl group in O6 -BG, leading to more rapid MGMT depletion.
Irreversible Inactivation and Proteasomal Degradation
Following the transfer, the formation of S -(4-cyanobenzyl)-Cys145 functionally destroys the enzyme[3]. The bulky, hydrophobic adduct triggers a severe conformational change, destabilizing the protein. This exposes degradation signals, leading to rapid ubiquitination and proteasomal degradation of the alkylated MGMT[2].
Fig 1. Hypothesized molecular pathway of MGMT inactivation by 4-CN-O6-BG and subsequent degradation.
Experimental Validation Framework
To validate the hypothesized mechanism and kinetic superiority of 4-CN- O6 -BG, the following self-validating protocols are established.
Protocol 1: In Vitro MGMT Inactivation Assay (Biochemical)
Objective: Quantify the IC50 and reaction kinetics of MGMT inactivation.
-
Preparation: Incubate 10 nM of purified recombinant human MGMT protein in assay buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 0.5 mM EDTA, 50 µg/mL BSA) at 37°C.
-
Inhibitor Titration: Add varying concentrations (0.1 nM to 1 µM) of 4-CN- O6 -BG or O6 -BG (control) for 15 minutes.
-
Probe Competition (Causality Check): Introduce 5 µM of biotinylated- O6 -benzylguanine (BG-PEG-biotin) for 15 minutes to label any remaining active MGMT[6]. If the test compound successfully alkylated Cys145, the biotin probe cannot bind.
-
Detection: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP.
-
Analysis: The loss of the biotin signal correlates with the prior inactivation of Cys145 by the test compound. Calculate IC50 using non-linear regression.
Protocol 2: Cellular Target Engagement & Degradation
Objective: Confirm intracellular MGMT depletion.
-
Cell Culture: Seed MGMT-proficient T98G glioblastoma cells at 5×105 cells/well.
-
Treatment: Treat cells with 10 µM 4-CN- O6 -BG for 0, 1, 2, 4, and 8 hours.
-
Lysis & Western Blot: Lyse cells in RIPA buffer. Resolve 30 µg of total protein via SDS-PAGE.
-
Immunoblotting: Probe with anti-MGMT primary antibody (1:1000) and anti-GAPDH (1:5000) as an internal loading control.
-
Causality Check: A time-dependent decrease in the MGMT band confirms that alkylation successfully targets the protein for proteasomal degradation, rather than merely inhibiting its catalytic activity[3].
Protocol 3: Clonogenic Survival Assay (TMZ Sensitization)
Objective: Evaluate the functional restoration of TMZ cytotoxicity.
-
Seeding: Plate T98G cells at 500 cells/well in 6-well plates.
-
Pre-treatment: Expose cells to a non-toxic dose (10 µM) of 4-CN- O6 -BG for 2 hours to deplete MGMT.
-
TMZ Exposure: Add TMZ (0 to 500 µM) and incubate for 72 hours.
-
Colony Formation: Replace with fresh media and incubate for 10-14 days. Fix with methanol and stain with 0.5% crystal violet.
-
Quantification: Count colonies (>50 cells) and calculate the Dose Modifying Factor (DMF).
Fig 2. Sequential experimental workflow for validating 4-CN-O6-BG target engagement and efficacy.
Data Presentation
Table 1: Hypothesized Kinetic and Efficacy Parameters of MGMT Inactivators
| Compound | Substitution | Electronic Effect | Hypothesized IC50 (Recombinant MGMT) | Hypothesized ED50 (T98G Cells) | TMZ Dose Modifying Factor (DMF) |
| O6 -BG | None | Neutral | ~200 nM | ~5.0 µM | 2.5x |
| 4-CN- O6 -BG | para-Cyano | Strong EWG (-I, -R) | ~45 nM | ~1.2 µM | 5.8x |
Note: Data represents hypothesized values based on established structure-activity relationships of electron-withdrawing benzylguanine derivatives.
References
-
Title: Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights Source: PMC URL: 1
-
Title: Targeting DNA Repair Mechanisms to Treat Glioblastoma Source: IntechOpen URL: 2
-
Title: Blockade of MGMT Expression by O6 Benzyl Guanine Leads to Inhibition of Pancreatic Cancer Growth and Induction of Apoptosis Source: AACR Journals URL: 3
-
Title: 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase Source: PubMed URL:
-
Title: Identifying active and inhibitor-resistant MGMT variants for gene therapy Source: PMC URL: 4
-
Title: O6-Alkylguanine-DNA Alkyltransferase: Low pKa and High Reactivity of Cysteine 145 Source: ResearchGate URL: 5
-
Title: Novel Pathways of Oxidative and Nitrosative Inactivation of the Human MGMT Protein in Colon Cancer and Glioblastoma Cells Source: MDPI URL: 6
Sources
- 1. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA Repair Mechanisms to Treat Glioblastoma | IntechOpen [intechopen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Comprehensive In Vitro Profiling of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Executive Summary
The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (also known as O6 -(4-cyanobenzyl)guanine or 4-Cyano-BG) is a synthetic guanine derivative with profound utility in both oncology research and chemical biology. Structurally, it is an analog of the well-characterized O6 -benzylguanine ( O6 -BG). This application note provides a comprehensive, self-validating framework for evaluating the in vitro activity of 4-Cyano-BG across its two primary applications:
-
As a Chemosensitizer: An irreversible suicide inhibitor of the DNA repair enzyme O6 -alkylguanine-DNA alkyltransferase (MGMT/AGT) [1].
-
As a Bioconjugation Probe: A highly specific pseudosubstrate for the engineered SNAP-tag protein labeling system [2].
Mechanistic Causality & Target Engagement
To design robust assays, one must first understand the causality of the molecule's mechanism of action.
MGMT Inhibition: Alkylating chemotherapeutics (e.g., Temozolomide, Carmustine) induce cytotoxicity by methylating or chloroethylating the O6 position of DNA guanine. MGMT protects cells by stoichiometrically transferring this alkyl group to its own active site cysteine (Cys145). 4-Cyano-BG acts as a pseudosubstrate; the enzyme transfers the 4-cyanobenzyl group to Cys145. This covalent modification irreversibly inactivates MGMT and triggers a conformational change that targets the enzyme for rapid ubiquitination and proteasomal degradation [3]. By depleting MGMT, 4-Cyano-BG restores tumor sensitivity to alkylating agents.
SNAP-Tag Labeling: The SNAP-tag is a 20 kDa engineered mutant of human MGMT. Unlike wild-type MGMT, the SNAP-tag has been evolved to react rapidly with O6 -benzylguanine derivatives without undergoing subsequent proteasomal degradation[2]. The para-cyano group on 4-Cyano-BG serves as a unique bioorthogonal handle (e.g., for Raman imaging) or as a synthetic precursor that can be reduced to an amine for fluorophore conjugation.
Figure 1: Mechanism of MGMT suicide inhibition and subsequent proteasomal degradation induced by 4-Cyano-BG.
Cell-Free Biochemical Assays
Cell-free assays isolate the direct target engagement kinetics of 4-Cyano-BG, removing confounding variables such as cellular permeability and efflux pumps.
Protocol 3.1: Recombinant MGMT Inhibition Assay
Rationale: This assay measures the ability of 4-Cyano-BG to prevent recombinant MGMT from repairing a fluorescently labeled O6 -methylguanine oligonucleotide.
-
Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 1 mM DTT, and 0.5 mM EDTA.
-
Enzyme Incubation: Incubate 10 nM of purified recombinant human MGMT with varying concentrations of 4-Cyano-BG (0.01 µM to 10 µM) in 96-well black microplates for 30 minutes at 37°C.
-
Substrate Addition: Add 20 nM of a HEX-labeled double-stranded DNA oligonucleotide containing a single O6 -methylguanine lesion.
-
Readout: Incubate for an additional 1 hour. Cleavage of the repaired DNA by a methylation-sensitive restriction endonuclease (e.g., PstI) is monitored via fluorescence polarization or gel electrophoresis.
-
Validation Control: Use standard O6 -BG as a positive control. The IC50 is calculated using non-linear regression.
Protocol 3.2: SNAP-Tag Covalent Binding Kinetics
Rationale: To evaluate 4-Cyano-BG as a SNAP-tag substrate, its second-order rate constant ( kapp ) must be determined.
-
Reaction Setup: Mix 1 µM of purified SNAP-tag protein with an excess (10 µM) of 4-Cyano-BG in PBS (pH 7.4) containing 1 mM DTT.
-
Time-Course Sampling: Quench the reaction at specific time intervals (10s, 30s, 1m, 2m, 5m, 10m) by adding a denaturing SDS-PAGE loading buffer and boiling for 5 minutes.
-
Mass Spectrometry / Gel Analysis: Analyze the intact protein mass using LC-MS (ESI-TOF) to observe the +116 Da mass shift corresponding to the covalent attachment of the 4-cyanobenzyl group.
-
Data Fitting: Plot the natural log of unreacted SNAP-tag against time to derive the pseudo-first-order rate constant, then divide by the inhibitor concentration to find kapp .
Cell-Based Functional Assays
To establish physiological relevance, 4-Cyano-BG must demonstrate cell permeability and the ability to modulate intracellular pathways.
Protocol 4.1: Intracellular MGMT Depletion (Western Blot)
Rationale: Because MGMT is a suicide enzyme, successful target engagement in living cells results in the physical disappearance of the MGMT protein.
-
Cell Culture: Culture T98G human glioblastoma cells (which express high endogenous levels of MGMT) in DMEM + 10% FBS.
-
Treatment: Seed cells at 3×105 cells/well in 6-well plates. Treat with 4-Cyano-BG (0, 1, 5, 10, 25, and 50 µM) for 4 hours.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Immunoblotting: Resolve 20 µg of total protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-MGMT primary antibody (e.g., clone MT3.1) and an anti- β -actin loading control.
-
Validation Control: Include U87MG cells (MGMT-deficient due to promoter methylation) as a negative biological control to ensure antibody specificity [1].
Protocol 4.2: Chemosensitization to Temozolomide (TMZ)
Rationale: 4-Cyano-BG alone should not be highly cytotoxic. Its efficacy is proven by its ability to left-shift the dose-response curve of the alkylating agent Temozolomide (TMZ) [3].
Figure 2: Step-by-step experimental workflow for the TMZ Chemosensitization Viability Assay.
-
Seeding: Plate T98G (MGMT+) and U87MG (MGMT-) cells at 3,000 cells/well in 96-well opaque plates. Allow 24 hours for adherence.
-
Pre-treatment: Add 4-Cyano-BG at a fixed, non-toxic concentration (e.g., 10 µM) to half the wells. Incubate for 2 hours to ensure complete MGMT depletion.
-
TMZ Titration: Add TMZ in a 1:3 serial dilution (ranging from 1000 µM down to 0.1 µM).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C, 5% CO2 .
-
Readout: Add CellTiter-Glo reagent (Promega) to measure ATP levels as a proxy for cell viability.
-
Self-Validation: The Dose Modifying Factor (DMF) is calculated. A successful assay will show a large DMF in T98G cells, but a DMF near 1.0 in U87MG cells (since they lack MGMT, 4-Cyano-BG cannot sensitize them further).
Quantitative Data Summary
The following table summarizes the expected pharmacological and kinetic parameters for 4-Cyano-BG compared to the industry-standard O6 -BG.
| Parameter | Assay Type | Expected Value for 4-Cyano-BG | Comparison to Standard O6 -BG |
| MGMT IC50 | Cell-Free Biochemical | ∼0.1−0.3 µM | Comparable; electron-withdrawing cyano group maintains high affinity. |
| SNAP-tag Labeling Rate ( kapp ) | Cell-Free Biochemical | ∼1.5×104 M−1s−1 | Slightly altered kinetics due to para-cyano substitution. |
| Intracellular MGMT Depletion ( ED50 ) | Cell-Based (T98G) | ∼5−10 µM | Comparable cellular penetrance. |
| TMZ Sensitization Factor (DMF) | Cell-Based Viability | 3.0−5.0 fold shift | Robust sensitization in MGMT+ models [3]. |
References
-
Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT) Exploration of Targeted Anti-tumor Therapy URL:[Link]
-
Site-Specific Protein Labeling with SNAP-Tags National Center for Biotechnology Information (PMC) URL:[Link]
-
Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma National Center for Biotechnology Information (PMC) URL:[Link]
Developing cell-based assays with 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Application Note & Protocols: Developing Cell-Based Assays with O⁶-benzylguanine
A Guide to Characterizing and Potentiating Alkylating Agent Chemosensitivity by Targeting MGMT
Introduction
O⁶-methylguanine-DNA methyltransferase (MGMT), also known as O⁶-alkylguanine-DNA alkyltransferase (AGT), is a critical DNA repair protein that plays a pivotal role in maintaining genomic integrity.[1] It protects cells from mutagenic damage by directly removing alkyl groups from the O⁶ position of guanine, a common lesion caused by both endogenous processes and exogenous alkylating agents.[1][2] This repair mechanism is achieved through a unique "suicide" mechanism, where the alkyl group is irreversibly transferred to a cysteine residue within the MGMT active site, inactivating the protein.[1][2]
In oncology, particularly in the treatment of gliomas, high MGMT expression is a primary mechanism of resistance to alkylating chemotherapeutics like temozolomide (TMZ).[3][4][5] The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, more commonly known as O⁶-benzylguanine (O⁶-BG), is a potent, irreversible inactivator of MGMT.[6][7] It acts as a pseudosubstrate, transferring its benzyl group to the MGMT active site, thereby depleting the cell's capacity to repair alkylation damage.[6][8] This action potentiates the cytotoxic effects of alkylating agents in cancer cells with functional MGMT, making O⁶-BG an invaluable tool for cancer research and a potential chemosensitizing agent.[7][8][9][10]
This guide provides a comprehensive framework and detailed protocols for developing robust cell-based assays to:
-
Functionally validate the chemosensitizing effect of O⁶-BG in combination with an alkylating agent.
-
Quantify the resulting increase in DNA damage.
-
Directly measure the inhibition of MGMT activity in intact cells.
Principle of the Assays
The assays described herein are designed to provide a multi-faceted view of O⁶-BG's cellular activity. The core principle relies on a functional, validated system using paired cell lines with differing MGMT expression status (proficient vs. deficient) as controls.
-
Chemosensitization Assay: This functional assay measures the ability of O⁶-BG to enhance the cytotoxicity of an alkylating agent (e.g., Temozolomide). By pre-treating MGMT-proficient cells with O⁶-BG, the MGMT protein pool is depleted. A subsequent challenge with TMZ leads to unrepaired DNA damage and, consequently, increased cell death, which can be quantified using a standard cell viability assay.[11][12]
-
DNA Damage (γH2AX) Assay: To confirm the mechanism of cell death, the extent of DNA double-strand breaks (DSBs) is measured. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and sensitive marker for DSBs.[13][14] Increased γH2AX foci formation in cells co-treated with O⁶-BG and TMZ, compared to TMZ alone, provides direct evidence of enhanced, unrepaired DNA damage.[15]
-
Direct MGMT Activity Assay: This biochemical assay directly quantifies the level of functional MGMT protein in cells. It utilizes a radiolabeled version of O⁶-BG, [³H]O⁶-BG, which is covalently transferred to active MGMT. Measuring the protein-bound radioactivity in cell lysates provides a direct readout of MGMT inactivation by O⁶-BG.[16][17]
Mechanism of Action & Experimental Workflow
The interplay between TMZ, MGMT, and O⁶-BG is a clear example of targeted therapeutic strategy. The following diagrams illustrate the underlying biological pathway and the general experimental workflow for testing chemosensitization.
Diagram 1: MGMT-Mediated Drug Resistance and O⁶-BG Inhibition
Caption: Mechanism of O⁶-BG-mediated chemosensitization.
Diagram 2: General Experimental Workflow
Caption: Workflow for assessing O⁶-BG activity.
PART 1: Chemosensitization Protocol
This protocol details how to measure the potentiation of temozolomide-induced cytotoxicity by O⁶-BG.
A. Materials and Reagents
-
Cell Lines: An MGMT-proficient cell line (e.g., T98G human glioblastoma) and a matched MGMT-deficient cell line (e.g., U87 MG human glioblastoma).
-
Culture Medium: Appropriate complete growth medium (e.g., EMEM + 10% FBS + 1% Pen/Strep).
-
O⁶-benzylguanine (O⁶-BG): (CAS: 19916-73-5) Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Temozolomide (TMZ): Prepare a 100 mM stock in DMSO immediately before use. TMZ is unstable in aqueous solutions.
-
Assay Plates: Sterile, 96-well clear-bottom tissue culture plates.
-
Viability Reagent: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial luminescent ATP assay kit (e.g., CellTiter-Glo®, Promega).[11]
-
Reagents for MTT Assay: 5 mg/mL MTT solution in PBS, and a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
B. Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Rationale: This density should ensure cells remain in the exponential growth phase for the duration of the assay.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
O⁶-BG Pre-treatment:
-
Prepare serial dilutions of O⁶-BG in culture medium. A typical final concentration range is 0.1 µM to 20 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the O⁶-BG-containing medium.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Rationale: A 1-2 hour pre-incubation is generally sufficient to deplete the cellular pool of MGMT protein.[18]
-
-
TMZ Treatment:
-
Prepare serial dilutions of TMZ in culture medium. For MGMT-proficient cells, a high concentration range is needed (e.g., 50 µM to 800 µM). For MGMT-deficient cells, a lower range is sufficient (e.g., 5 µM to 100 µM).
-
Add 100 µL of 2X concentrated TMZ solution to the corresponding wells (final volume will be 200 µL).
-
Experimental Design: For each cell line, you should have plates for:
-
TMZ only (to determine its baseline IC₅₀).
-
O⁶-BG only (to check for single-agent toxicity).
-
TMZ + a fixed concentration of O⁶-BG.
-
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
Rationale: This extended incubation allows for the cytotoxic effects of unrepaired DNA damage to manifest as reduced cell viability.
-
-
Viability Measurement (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Rationale: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[19]
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at room temperature, protected from light, with gentle shaking to dissolve the formazan crystals.
-
Read absorbance at 570 nm using a microplate reader.
-
C. Data Analysis and Expected Results
-
Normalize absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves (Viability % vs. log[TMZ]) for each condition.
-
Calculate the IC₅₀ (concentration of drug that inhibits 50% of cell viability) for TMZ alone and for TMZ in the presence of O⁶-BG.
-
Calculate the Dose Enhancement Ratio (DER) or Sensitization Enhancement Ratio (SER) :
-
DER = (IC₅₀ of TMZ alone) / (IC₅₀ of TMZ + O⁶-BG)
-
Table 1: Example Data for Chemosensitization Assay
| Cell Line | O⁶-BG (µM) | TMZ IC₅₀ (µM) | Dose Enhancement Ratio (DER) |
| T98G (MGMT+) | 0 | 450 | - |
| 10 | 45 | 10.0 | |
| U87 MG (MGMT-) | 0 | 35 | - |
| 10 | 32 | 1.1 |
-
Expected Outcome: A significant increase in the DER (>2) is expected for the MGMT-proficient (T98G) cell line, indicating successful chemosensitization. The MGMT-deficient (U87 MG) cell line should show minimal to no change in TMZ sensitivity (DER ≈ 1), serving as a crucial negative control.
PART 2: DNA Damage (γH2AX) Protocol
This immunofluorescence protocol quantifies DNA double-strand breaks to confirm the mechanism of action.
A. Materials and Reagents
-
Plates/Slides: 96-well black, clear-bottom imaging plates or chamber slides.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.[15]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[15]
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301).
-
Secondary Antibody: Alexa Fluor®-conjugated secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Mouse IgG).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Imaging System: High-content imager or fluorescence microscope.
B. Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in imaging plates/slides and allow them to attach overnight.
-
Treat cells with O⁶-BG (e.g., 10 µM) and/or TMZ (e.g., 100 µM) as described in the chemosensitization protocol. Include untreated and vehicle controls.
-
Incubate for 24 hours.
-
Rationale: 24 hours is typically sufficient to observe a peak in γH2AX foci formation following damage, before widespread apoptosis occurs.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.[15]
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[15]
-
Rationale: Fixation cross-links proteins, preserving cell morphology, while permeabilization allows antibodies to access intracellular targets.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[15]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and leave the final wash on for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or high-content imager. Capture both the DAPI (blue) and γH2AX (e.g., green) channels.
-
Use image analysis software (e.g., FIJI/ImageJ, CellProfiler) to:
-
Identify nuclei based on the DAPI signal.
-
Count the number of distinct fluorescent foci (γH2AX) within each nucleus.[14]
-
-
Quantify the average number of foci per cell for each treatment condition.
-
C. Expected Results
-
Untreated/Vehicle: Low basal level of γH2AX foci (<2 per cell).
-
O⁶-BG alone: No significant increase in foci compared to control.
-
TMZ alone (MGMT+ cells): Moderate increase in foci.
-
TMZ + O⁶-BG (MGMT+ cells): A dramatic and statistically significant increase in the average number of foci per cell compared to all other conditions.
-
TMZ +/- O⁶-BG (MGMT- cells): A high number of foci in both conditions, with no significant difference between them.
References
-
Wikipedia. O6-Benzylguanine. [Link]
-
National Cancer Institute. Definition of O6-benzylguanine - NCI Drug Dictionary. [Link]
-
Wikipedia. Methylated-DNA–protein-cysteine methyltransferase. [Link]
-
PMC. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. [Link]
-
PMC. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells. [Link]
-
PMC. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein. [Link]
-
Open Exploration Publishing. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. [Link]
-
Cancer Drug Resistance. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. [Link]
-
PMC. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts. [Link]
-
PMC. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
-
Frontiers. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas. [Link]
-
PMC. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas and MGMT Silencing to Temozolomide Sensitivity in IDH-Mutant Gliomas. [Link]
-
Anticancer Research. Role of MGMT in Tumor Development, Progression, Diagnosis, Treatment and Prognosis. [Link]
-
PMC. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. [Link]
-
MP Biomedicals. γH2AX Detection 560R Kit. [Link]
-
PubMed. O6-Alkylguanine-DNA Alkyltransferase Maintains Genome Integrity by Forming DNA-Protein Cross-Links during Inflammation-Associated Peroxynitrite-Mediated DNA Damage. [Link]
-
AACR Journals. Inactivation of the DNA Repair Gene O6-Methylguanine-DNA Methyltransferase by Promoter Hypermethylation is a Common Event in Primary Human Neoplasia. [Link]
-
Springer. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. [Link]
-
PubMed. alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein. [Link]
-
Patsnap Synapse. What are MGMT gene inhibitors and how do they work? [Link]
-
PMC. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis. [Link]
-
Taylor & Francis Online. S-Alkylthiolation of O6-methylguanine-DNA-methyltransferase (MGMT) to sensitize cancer cells to anticancer therapy. [Link]
-
Oxford Academic. optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. [Link]
-
AACR Journals. O6-Methylguanine-DNA Methyltransferase, O6-Benzylguanine, and Resistance to Clinical Alkylators in Pediatric Primary Brain Tumor Cell Lines. [Link]
-
MDPI. Curcumin Enhances Gemcitabine Sensitivity in Breast Cancer Cells Through ROS-Associated Mitochondrial Apoptosis and Transcriptional Reprogramming. [Link]
-
Frontiers. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. [Link]
-
European Society of Medicine. Novel Treatments for MGMT-Methylated Gliomas. [Link]
Sources
- 1. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 2. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. Facebook [cancer.gov]
- 9. O6-Benzylguanine - LKT Labs [lktlabs.com]
- 10. What are MGMT gene inhibitors and how do they work? [synapse.patsnap.com]
- 11. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 12. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
Using 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile as a potential kinase inhibitor
An In-depth Technical Guide to Utilizing 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile as a Potential Kinase Inhibitor
Introduction
Protein kinases are a large and functionally diverse family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1][2] Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] Purine analogues have emerged as a privileged scaffold in the design of kinase inhibitors due to their structural resemblance to the endogenous kinase ligand, adenosine triphosphate (ATP).[2] A wide range of substituted purine derivatives have been synthesized and shown to be potent inhibitors of various kinases, often by competing with ATP for its binding site in the kinase domain.[1][4]
This document provides a detailed guide for researchers on the potential application of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, a novel purine derivative, as a kinase inhibitor. While extensive data on this specific molecule is emerging, its structural features—a 2-aminopurine core linked to a benzonitrile moiety—suggest it may act as a competitive inhibitor of ATP-dependent kinases. The benzonitrile group, a common feature in many pharmaceuticals, can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding or other interactions within the kinase active site.[5][6]
This guide will focus on protocols to evaluate the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a common target for purine-based inhibitors.[1][4][7] The protocols described herein are designed to be self-validating and provide a robust framework for determining the compound's inhibitory potency and its effects on cell proliferation.
Principle of Kinase Inhibition by Purine Analogues
The majority of purine-based kinase inhibitors, such as the well-studied olomoucine and roscovitine, function as ATP-competitive inhibitors.[1][4] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The purine scaffold mimics the adenine ring of ATP, while substitutions at various positions on the purine ring allow for tailored interactions with specific amino acid residues in the ATP-binding site, which can confer both potency and selectivity.[1]
The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is hypothesized to operate via a similar mechanism. The 2-amino-7H-purine core is expected to anchor the molecule in the ATP-binding pocket of the target kinase. The pendant benzonitrile group can then explore adjacent regions of the active site, potentially forming additional interactions that enhance binding affinity and selectivity.
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile against a target kinase, such as CDK2. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] A decrease in ADP production in the presence of the test compound indicates inhibition.[9]
Materials and Reagents:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Histone H1 (as substrate)
-
ATP
-
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
-
DMSO (Dimethyl sulfoxide)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[8]
-
Include wells with no enzyme as a background control (100% inhibition).
-
Include wells with a known CDK2 inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing CDK2/Cyclin E1 and Histone H1 at their optimal concentrations.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase/luciferin mix to produce a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol evaluates the effect of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile on the proliferation of a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells). A reduction in cell viability upon treatment with the compound suggests that it may be inhibiting its target kinase within a cellular context.[10][11]
Materials and Reagents:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white assay plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis and Interpretation
In Vitro Kinase Assay:
The raw luminescence data is used to calculate the percent inhibition for each compound concentration.
-
0% Inhibition (Maximal Kinase Activity): Luminescence from wells with DMSO only.
-
100% Inhibition (No Kinase Activity): Luminescence from wells without the kinase enzyme.
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
The percent inhibition values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[12]
Cell-Based Proliferation Assay:
Similar to the in vitro assay, the data is used to calculate the percent viability.
-
100% Viability: Luminescence from wells with vehicle (DMSO) control.
-
0% Viability: Luminescence from wells with no cells (background).
Percent Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)
The percent viability is plotted against the logarithm of the compound concentration to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Data Summary Table (Hypothetical Data)
| Kinase Target | Assay Type | IC50 / GI50 (nM) |
| CDK2/Cyclin E1 | In Vitro (ADP-Glo) | 85 |
| MCF-7 Cells | Cell-Based | 450 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in in vitro assay | Inaccurate pipetting; enzyme or ATP degradation | Use calibrated multichannel pipettes; prepare fresh enzyme and ATP solutions for each experiment. |
| No inhibition observed | Compound is inactive or insoluble | Verify compound solubility in assay buffer; test a wider range of concentrations. |
| High background in cell-based assay | Contamination; high cell seeding density | Check cell culture for contamination; optimize cell seeding density. |
| IC50 and GI50 values differ significantly | Poor cell permeability; off-target effects; compound efflux | The compound may not be entering the cells effectively, or it may be actively pumped out. Off-target effects in the cellular environment could also contribute to this discrepancy.[11] |
References
- Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Role - Bentham Science Publishers.
- Purine Analogues as Kinase Inhibitors: A Review - PubMed.
- Some examples of purine derivatives reported as TKIs inhibitors. - ResearchGate.
- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem.
- Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future | Bentham Science Publishers.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Kinase assays | BMG LABTECH.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Cell-based Kinase Assays - Profacgen.
- p38α Kinase Assay - Promega Corporation.
- Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC.
- Buy 4-[(Cyclopropylmethyl)amino]benzonitrile | 1019607-58-9 - Smolecule.
-
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed. Available from: [Link]
- WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile - Google Patents. Available from: https://patents.google.
-
The target landscape of clinical kinase drugs - PMC. Available from: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. Available from: [Link]
-
3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma - PubMed. Available from: [Link]
-
Pipeline | Alivexis, Inc. Available from: [Link]
- EP0369583A1 - Chemical process for the preparation of purine derivatives - Google Patents.
-
Benzonitrile, 4-methyl- - the NIST WebBook. Available from: [Link]
-
Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]
-
4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed. Available from: [Link]
-
Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. Available from: [Link]
-
4-[[2-(3-aminopiperidin-1-yl)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile | C22H29N3O2 | CID 168315073 - PubChem. Available from: [Link]
- US8618291B2 - Process for preparing 4-[(1,6-dihydro-6-OXO-2-pyrimidinyl)amino]benzonitrile - Google Patents.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Available from: [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Hypoxia-selective Antitumor Agents. 2. Electronic Effects of 4-substituents on the Mechanisms of Cytotoxicity and Metabolic Stability of Nitracrine Derivatives - PubMed. Available from: [Link]
-
A process for producing nitrile compounds - Patent 0080700. Available from: [Link]
- [(4r,6s)-4-[(2-amino-6-chloro-purin-9-yl)methyl] - PubChemLite. Available from: https://pubchemlite.deepomics.com/compound/6482437
-
Global Drug Intelligence Database - Patsnap Synapse. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Note: Purine Derivatives in Antiviral Research – Mechanisms, Screening, and Protocol Design
Executive Summary
Purine nucleoside analogs (PNAs) represent a cornerstone in modern antiviral drug development. By structurally mimicking natural purines (adenosine and guanosine), these synthetic derivatives deceive viral replication machinery, leading to the targeted disruption of viral DNA or RNA synthesis[1]. This application note provides an authoritative guide on the mechanistic pathways of purine derivatives, summarizes key pharmacological data, and outlines a self-validating in vitro screening protocol for evaluating novel PNA candidates.
Mechanistic Causality: How Purine Derivatives Disrupt Viral Replication
The clinical efficacy of purine derivatives hinges on their ability to exploit the virus's reliance on host cellular machinery for genome replication. The mechanism of action is a highly coordinated, multi-step bioactivation process:
-
Cellular Uptake: PNAs enter the host cell via specialized transmembrane proteins, such as concentrative and equilibrative nucleoside transporters[2].
-
Intracellular Phosphorylation (Bioactivation): Once inside, the prodrug must be phosphorylated into its active triphosphate form. The initial monophosphorylation is often catalyzed by viral kinases (e.g., HSV thymidine kinase), which possess broader substrate specificity than host kinases. This biological bottleneck ensures that the drug is preferentially activated within infected cells, minimizing off-target host toxicity[3]. Subsequent phosphorylations are carried out by host cellular kinases.
-
Polymerase Inhibition & Chain Termination: The active triphosphate metabolite acts as a competitive inhibitor for the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Incorporation of the analog into the nascent nucleic acid strand prevents further elongation (obligate chain termination) or induces lethal mutagenesis, rendering the viral progeny non-viable[3][4].
-
IMPDH Inhibition: Certain purine derivatives, such as Ribavirin, also inhibit inosine-5'-monophosphate dehydrogenase (IMPDH). This depletes the intracellular guanine nucleotide pool, starving the virus of essential replication building blocks and amplifying the antiviral effect[2].
Intracellular bioactivation and polymerase inhibition pathway of purine nucleoside analogs.
Pharmacological Profiling of Key Purine Derivatives
Quantitative and qualitative data of established purine derivatives provide a baseline for developing novel hybrid scaffolds (e.g., purine-β-lactam hybrids)[5]. The table below summarizes the target viruses and specific molecular mechanisms of notable purine-based antiviral agents.
| Compound | Primary Viral Target(s) | Primary Mechanism of Action | Active Intracellular Metabolite |
| Acyclovir | HSV, VZV | Viral DNA polymerase inhibition; obligate chain termination[3]. | Acyclovir triphosphate |
| Ganciclovir | CMV | Viral DNA polymerase competitive inhibition[3]. | Ganciclovir triphosphate |
| Ribavirin | HCV, RSV | IMPDH inhibition; lethal mutagenesis[2]. | Ribavirin triphosphate |
| Remdesivir | SARS-CoV-2, Ebola | RdRp inhibition; delayed RNA chain termination[4]. | Remdesivir triphosphate |
Experimental Protocol: In Vitro Antiviral Screening of Novel Purine Derivatives
To rigorously evaluate the efficacy of newly synthesized purine derivatives, a self-validating screening protocol is required. The Cytopathic Effect (CPE) reduction assay is the gold standard for initial high-throughput screening, allowing simultaneous determination of antiviral efficacy (EC50) and cellular toxicity (CC50)[6].
Causality in Experimental Design
-
Cell Line Selection: Vero 76 cells are frequently utilized because they are deficient in producing interferon. This makes them highly permissive to a wide range of viral infections, amplifying the viral replication signal and ensuring assay sensitivity[6].
-
Dual-Readout System: Measuring viability in both infected (treated) and uninfected (treated) cells ensures that observed reductions in viral titer are due to true antiviral activity rather than compound-induced host cell death.
Workflow for in vitro antiviral screening and efficacy validation of purine derivatives.
Step-by-Step Methodology: CPE Reduction Assay
Materials Required:
-
Vero 76 cell line (or appropriate permissive cell line)
-
Viral stock (target RNA/DNA virus)
-
Novel purine derivative test compounds (dissolved in DMSO)
-
Neutral Red dye (or CellTiter-Glo reagent for luminescence)
Procedure:
-
Cell Preparation: Seed Vero 76 cells in 96-well microplates in Minimum Essential Medium (MEM) supplemented with 5% FBS. Incubate at 37°C in a 5% CO2 incubator until the monolayer reaches 80-90% confluency (typically 24 hours)[6].
-
Compound Dilution: Prepare eight serial half-log10 concentrations of the purine derivative test compounds (e.g., from 32 μM down to 0.01 μM) to establish a comprehensive dose-response curve[6]. Ensure the final DMSO concentration in the assay remains below 0.5% to prevent solvent-induced cytotoxicity.
-
Viral Inoculation: Remove growth media and inoculate the designated wells with the virus at a pre-optimized Multiplicity of Infection (MOI) designed to produce ~80% CPE within 3-5 days. Leave designated "Cell Control" wells uninfected.
-
Treatment: Immediately add the serially diluted purine compounds to both infected wells (to evaluate antiviral efficacy) and uninfected wells (to evaluate compound cytotoxicity)[6].
-
Incubation: Incubate the plates at 37°C. Monitor daily via inverted microscopy until the "Virus Control" (infected, untreated) wells exhibit 80% CPE.
-
Viability Quantification: Discard the media and add Neutral Red dye to quantify viable cells. Viable cells will actively incorporate the dye into their lysosomes. After a 2-hour incubation, wash the cells, extract the dye using an acidified ethanol solution, and measure the absorbance at 540 nm using a microplate spectrophotometer[6].
-
Data Analysis: Calculate the 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50) using non-linear regression analysis. Derive the Selectivity Index (SI = CC50/EC50). An SI > 10 typically indicates a promising purine antiviral candidate with a safe therapeutic window[6].
References
- Purine Nucleoside Analog - Massive Bio.
- Purine nucleoside analogs in the therapy of cancer and neuroinflammation - ResearchG
- Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - ACS Public
- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC (NIH).
- Design, Synthesis, and Antiviral Evaluation of Purine-β-lactam and Purine-aminopropanol Hybrids - ACS Public
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io.
Sources
Application Notes & Protocols: A Strategic Guide to Target Identification for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Abstract
The deconvolution of a small molecule's mechanism of action is a pivotal step in drug discovery and chemical biology, transforming a bioactive compound with a phenotypic effect into a validated tool or therapeutic lead. This guide provides a comprehensive, strategy-driven framework for identifying the molecular targets of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, a compound featuring a 2-aminopurine core structure suggestive of interactions with nucleotide-binding proteins, such as kinases. We present an integrated workflow that commences with in silico predictive methods to generate initial hypotheses, followed by robust, label-free biophysical assays for direct target engagement validation, and culminates in global proteomic approaches for unbiased target discovery. Detailed, field-tested protocols for the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are provided, alongside actionable insights into experimental design, data interpretation, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets of novel small molecules.
Introduction: The Imperative of Target Deconvolution
Target identification is the critical process of pinpointing the specific molecular partners of a bioactive compound, thereby explaining its biological effects. For a molecule like 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, understanding its direct binding targets is essential for several reasons:
-
Mechanism of Action (MoA): Elucidates how the compound achieves its phenotypic effect at a molecular level.
-
Target Validation: Confirms that modulating the identified target produces the desired therapeutic outcome.[1]
-
Selectivity and Off-Target Effects: A comprehensive target profile reveals both intended interactions and unintended "off-targets" that can lead to toxicity.[2]
-
Lead Optimization: Knowledge of the target's binding site guides structure-activity relationship (SAR) studies to improve potency and selectivity.
The structure of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile contains a purine scaffold, a privileged structure known to interact with a vast array of proteins, most notably the protein kinase family.[3] The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to binding affinity and specificity.[4][5] This guide outlines a multi-pronged strategy to systematically identify its binding partners.
The Strategic Workflow: An Integrated Approach
A successful target identification campaign rarely relies on a single method. We advocate for a tiered approach that uses orthogonal techniques to build a high-confidence case for target engagement. This workflow maximizes efficiency by using less resource-intensive computational methods to guide more complex and definitive experimental assays.
Figure 1: A strategic workflow for target identification.
Phase 1: In Silico & Computational Target Prediction
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective predictions of potential targets.[6] These approaches leverage vast databases of known drug-target interactions and protein structures.
3.1. Methodology
-
Molecular Docking & Pharmacophore Fitting: These methods model the interaction of the compound with the 3D structures of known proteins.[7] The purine core and benzonitrile group can be used to define a pharmacophore model to screen against databases of protein structures (e.g., Protein Data Bank).
-
Chemical Similarity & Bioactivity Profiling: Tools like the Connectivity Map and platforms such as KinasePred compare the compound's structure or its induced gene expression profile to those of known molecules.[6][8] Similarities in profiles can infer shared targets.
3.2. Expected Outcome This phase will generate a prioritized list of potential protein targets. Given the compound's structure, this list is likely to be enriched with protein kinases and other ATP-binding proteins. This list is not definitive but serves as a powerful guide for the focused experimental validation described next.
Phase 2: Experimental Validation of Direct Target Engagement
This phase uses biophysical and biochemical methods to confirm a direct, physical interaction between the compound and its putative targets in a biologically relevant context. We focus on label-free methods that do not require chemical modification of the compound, thus preserving its native activity.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[9][10] The binding of a small molecule to its target protein increases the protein's conformational stability, resulting in a higher melting temperature (Tₘ). This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[11][12]
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., HEK293T, A431) to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main tubes: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile).
-
Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler with a temperature gradient program.
-
Rationale: A thermal cycler ensures precise and uniform heating.[13] A typical gradient might range from 40°C to 70°C in 2-3°C increments.
-
Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at room temperature.[14]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Rationale: This method lyses cells without detergents that might interfere with protein interactions.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of each sample using a standard assay (e.g., BCA).
-
Normalize the samples to equal protein concentration.
-
Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for the suspected target protein.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot for each temperature point.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (no-heat control).
-
Plot the normalized intensity versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.[13]
-
| Parameter | Vehicle (DMSO) | Compound-Treated | Interpretation |
| Apparent Tₘ | 52.1°C | 58.4°C | The compound induces a thermal shift (ΔTₘ = +6.3°C), indicating direct binding and stabilization of the target protein. |
| Isothermal Dose-Response EC₅₀ | N/A | 1.2 µM | At a fixed temperature (e.g., 56°C), the compound stabilizes the target in a dose-dependent manner.[14] |
Table 1: Example data summary for a successful CETSA experiment.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS operates on a similar principle to CETSA but uses proteases instead of heat to challenge protein stability.[15] When a small molecule binds to its target, it can stabilize the protein's conformation, protecting it from proteolytic degradation.[16] By comparing the digestion patterns of a protein lysate in the presence and absence of the compound, one can identify the stabilized (and thus, bound) targets.[17]
Figure 3: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol: DARTS with SDS-PAGE Detection
-
Lysate Preparation:
-
Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER or a buffer containing 0.1% Triton X-100) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
In separate tubes, dilute the lysate to a working concentration (e.g., 1 mg/mL).
-
Add the test compound or vehicle (DMSO) to the lysates and incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Rationale: The choice and concentration of protease are critical. Pronase is a mixture of proteases with broad specificity and is often a good starting point.[15] An initial titration experiment is essential to find a protease concentration that gives partial, but not complete, digestion of the total protein pool.
-
Add the optimized concentration of Pronase to each tube. A no-protease control should also be included.
-
Incubate for a fixed time (e.g., 15-30 minutes) at room temperature.
-
-
Stopping the Reaction:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes. This denatures both the sample proteins and the protease.
-
-
Analysis and Interpretation:
-
Run the samples on an SDS-PAGE gel.
-
Visualize the proteins using a sensitive stain like Coomassie Blue or silver stain.
-
Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These protected bands represent candidate targets.
-
For validation, the candidate band can be excised from the gel and identified using mass spectrometry. Alternatively, if a target is already suspected, its protection can be confirmed via Western blot.
-
| Potential Issue | Cause | Solution |
| No difference between vehicle and compound lanes | Compound does not bind the target; Protease concentration too high/low; Incubation time incorrect. | Validate with an orthogonal assay; Perform a thorough protease titration; Optimize digestion time. |
| All proteins are degraded | Protease concentration is too high. | Reduce protease concentration or digestion time. |
| No proteins are degraded | Protease concentration is too low or inactive. | Increase protease concentration or use a fresh stock. |
Table 2: Troubleshooting guide for the DARTS protocol.
Phase 3: Unbiased Global Profiling
While hypothesis-driven methods like CETSA and DARTS are excellent for validating predicted targets, unbiased approaches are necessary to discover novel or unexpected targets and to assess compound selectivity across the proteome.[18]
5.1. Chemical Proteomics with Mass Spectrometry This powerful approach combines affinity capture with quantitative mass spectrometry to identify interacting proteins on a proteome-wide scale.[18][19]
-
Affinity-Based Proteomics: This is a classic method where the compound is immobilized on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.
-
Caveat: This requires chemical modification of the parent compound to add a linker, which can sometimes alter its binding properties. SAR studies are needed to identify a non-essential position for linker attachment.[20]
-
5.2. Kinome Profiling Given the compound's purine-like structure, a focused screen against a panel of protein kinases is a highly logical step. This provides quantitative data on the compound's potency and selectivity against hundreds of kinases simultaneously.[21]
-
Methodology: Several commercial services (e.g., PamGene, AssayQuant, Pharmaron) offer kinome profiling.[21][22][23] These services typically use activity-based assays with recombinant kinases. The compound is tested at one or more concentrations, and its ability to inhibit the activity of each kinase is measured.
-
Data Output: The results are often presented as a "scan" showing the percent inhibition for each kinase at a given concentration, or as IC₅₀ values for the most potently inhibited kinases. This data is invaluable for understanding both on-target potency and off-target liabilities.
Conclusion
Identifying the molecular targets of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile requires a systematic and multi-faceted strategy. The workflow presented in this guide—progressing from in silico prediction to focused biophysical validation with CETSA and DARTS, and finally to broad-spectrum proteomic and kinome profiling—provides a robust framework for target deconvolution. By integrating these orthogonal approaches, researchers can confidently identify direct binding partners, elucidate the mechanism of action, and make informed decisions to advance their drug discovery and chemical biology programs.
References
-
Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]
-
Arif, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Gentile, F., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
PamGene International. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
-
World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
-
Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology. [Link]
-
Evotec. (n.d.). Chemical Proteomics. Evotec. [Link]
-
CD ComputaBio. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. CD ComputaBio. [Link]
-
Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Nature Protocols. [Link]
-
Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]
-
Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
-
Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Sun, X., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Wang, X., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. [Link]
-
Ball, K., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]
-
Martinez Molina, D., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Ball, K., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Spurrier, B., et al. (2008). Emerging Affinity-Based Techniques in Proteomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Sanga, M. E., et al. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. [Link]
-
Ganz, P., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. [Link]
-
Domanski, M., et al. (2018). Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. Proteomics. [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Li, M. (2012). Affinity Purification Combined with Mass Spectrometry-Based Proteomic Strategy to Study Mammalian Protein Complex and Protein-Protein Interactions. Current Proteomics. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Fry, D. W., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). 4-[[4-[(2,6-Dimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile. Inxight Drugs. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
El-Damasy, D. A., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank. [Link]
-
El-Damasy, D. A., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. PubChem. [Link]
Sources
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 17. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 19. Chemical Proteomics | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. KinomePro - Pamgene [pamgene.com]
- 22. assayquant.com [assayquant.com]
- 23. pharmaron.com [pharmaron.com]
Application Note: High-Throughput Screening with 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile Libraries
Executive Summary & Chemical Biology
In the landscape of High-Throughput Screening (HTS) and High-Content Screening (HCS), minimizing the steric perturbation of protein tags while maximizing readout multiplexing is a critical bottleneck. 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (CAS: 1923082-67-0)—commonly referred to as O6 -(4-cyanobenzyl)guanine or CN-BG —is a highly specialized bioorthogonal probe designed to solve this challenge.
CN-BG acts as a suicide substrate for the SNAP-tag, an engineered 20 kDa mutant of the human DNA repair enzyme O6 -alkylguanine-DNA alkyltransferase (hAGT). The active site cysteine (Cys145) of the SNAP-tag performs a nucleophilic aromatic substitution ( SNAr ) on the benzyl carbon of CN-BG, displacing the guanine leaving group and forming an irreversible covalent thioether bond .
The Mechanistic Advantage of the Cyano Group: Unlike bulky fluorophores, the para-cyano group ( C≡N ) on the benzyl ring serves as a highly effective vibrational Raman probe. The C≡N triple bond vibrates at a frequency that produces a sharp, intense Raman scattering peak in the "cell-silent" region (~2200–2230 cm⁻¹). Because endogenous cellular macromolecules (lipids, proteins, nucleic acids) do not scatter light in this frequency range, CN-BG allows for label-free-like, zero-background imaging via Stimulated Raman Scattering (SRS) microscopy .
Strategic Advantages in High-Throughput Screening
Integrating CN-BG libraries into HTS workflows provides three distinct field-proven advantages:
-
Zero Photobleaching: Unlike traditional fluorescent SNAP-tag substrates, Raman tags do not photobleach. This allows for continuous, multi-day kinetic monitoring of Targeted Protein Degradation (e.g., PROTAC screening) in live cells.
-
Minimal Steric Perturbation: With a molecular weight of only 266.26 g/mol , CN-BG is a fraction of the size of standard fluorophores (e.g., Alexa Fluor 647 is ~1200 g/mol ). This preserves the natural trafficking and internalization kinetics of sensitive targets like G Protein-Coupled Receptors (GPCRs) .
-
Super-Multiplexing: The narrow spectral linewidth of Raman peaks allows CN-BG to be multiplexed with standard fluorescent reporters or other isotope-edited Raman tags without spectral overlap.
Quantitative Comparison of SNAP-tag Substrates
The following table summarizes the causal benefits of selecting CN-BG over traditional fluorescent substrates for HTS applications.
| Substrate Class | Example Compound | Molecular Weight ( g/mol ) | Primary HTS Readout Modality | Photobleaching Risk | Steric Perturbation |
| Cyano-Raman Tag | CN-BG | 266.3 | SRS / CARS Microscopy | None | Minimal |
| Standard Fluorophore | SNAP-Cell TMR-Star | ~500.6 | Fluorescence | High | Moderate |
| Far-Red Fluorophore | SNAP-Surface Alexa 647 | ~1200.0 | Fluorescence / FRET | Moderate | High |
Experimental Protocols
Protocol A: Live-Cell High-Content Raman Screening (HCRS) for Targeted Protein Degradation
This self-validating protocol is designed to screen PROTAC libraries against a SNAP-tagged Protein of Interest (POI) using SRS microscopy.
Materials:
-
384-well glass-bottom microplates (Standard polystyrene generates massive Raman background).
-
CN-BG stock solution (10 mM in anhydrous DMSO).
-
Unmodified O6 -benzylguanine (Blocker control).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells stably expressing the SNAP-tagged POI at 5,000 cells/well in a 384-well glass-bottom plate. Incubate for 24 hours.
-
System Validation (Control Wells): Pre-treat designated control wells with 20 µM unmodified O6 -benzylguanine for 30 minutes. Causality: This blocks the SNAP-tag active site. Any residual 2220 cm⁻¹ Raman signal observed later in these wells indicates non-specific membrane partitioning rather than covalent tagging, ensuring the trustworthiness of your assay.
-
Covalent Labeling: Add CN-BG to all wells to a final concentration of 5 µM. Incubate for 45 minutes at 37°C. Causality: The electron-withdrawing nature of the para-cyano group slightly accelerates the nucleophilic attack compared to unsubstituted substrates, allowing rapid saturation.
-
Wash Step: Wash wells 3x with warm HBSS. Causality: Unreacted CN-BG in the media will generate a diffuse Raman background; thorough washing restricts the signal strictly to the localized POI.
-
Library Addition: Pin-transfer the PROTAC compound library (1 µM final concentration) into the wells.
-
Kinetic Readout: Image the plate using an SRS microscope tuned to the cyano vibration frequency (2220 cm⁻¹). Because the tag does not photobleach, plates can be scanned repeatedly every 4 hours for 48 hours to extract precise degradation kinetics ( DC50 and Dmax ).
Protocol B: GPCR Internalization via Raman-Fluorescence Orthogonality
-
Co-express a SNAP-tagged GPCR and a GFP-tagged endosomal marker (e.g., Rab5-GFP).
-
Label live cells with 5 µM CN-BG for 30 minutes, followed by washing.
-
Treat with a library of putative GPCR agonists.
-
Utilize dual-modality HCS: Track the 2220 cm⁻¹ Raman signal (GPCR) and the 488 nm fluorescence signal (Endosomes). Colocalization indicates successful receptor internalization without the steric hindrance of a dual-fluorescent system altering the GPCR's natural endocytic pathway.
Mechanistic Visualization
Mechanism of SNAP-tag covalent labeling by CN-BG and subsequent HTS readout.
References
-
Title: Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]
-
Title: 9-Cyanopyronin probe palette for super-multiplexed vibrational imaging Source: Nature Communications URL: [Link]
-
Title: A Broad G Protein-Coupled Receptor Internalization Assay that Combines Snap-tag Labeling, Diffusion-enhanced Resonance Energy Transfer, and a Highly Luminescent Terbium Cryptate Source: Frontiers in Endocrinology URL: [Link]
Troubleshooting & Optimization
Solving solubility issues with 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Introduction
Welcome to the technical support resource for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. This molecule combines a polar, hydrogen-bonding purine core, structurally similar to guanine, with a more hydrophobic benzonitrile moiety. This unique structure, while promising for various research applications, presents a significant and common experimental hurdle: limited aqueous solubility.
The poor solubility arises from the interplay of its structural components. The large, planar aromatic systems (both the purine and the benzene ring) promote strong intermolecular π-π stacking interactions in the solid state. This creates a highly stable crystal lattice that requires significant energy to disrupt.[1] While the 2-amino group and purine nitrogens offer sites for hydrogen bonding, the overall hydrophobicity often dominates, leading to precipitation in aqueous media.[2]
This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these solubility challenges. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile so poorly soluble in aqueous buffers?
A1: The limited aqueous solubility is a direct consequence of its molecular structure. Key contributing factors include:
-
High Crystal Lattice Energy: The molecule's planar purine and benzonitrile rings facilitate strong intermolecular stacking forces, creating a stable crystal lattice that resists dissolution.[1]
-
Hydrophobic Character: The purine ring system and the benzene ring are largely hydrophobic, which limits favorable interactions with polar water molecules.[2]
-
pH-Dependent Ionization: The compound possesses a basic amino group and acidic N-H protons on the purine ring. In aqueous solutions at or near neutral pH, the molecule may be in its least soluble, non-ionized form. Its solubility is therefore highly dependent on the pH of the medium.[1][2]
Q2: What is the recommended solvent for preparing a primary stock solution?
A2: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and typically the most effective choice.[3][4]
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Type | Expected Solubility | Key Considerations |
| DMSO | Polar Aprotic | High (~30 mg/mL or greater)[5] | Hygroscopic; absorb water from the air. Use anhydrous grade and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] |
| DMF | Polar Aprotic | High (~30 mg/mL)[5] | Can be used as an alternative to DMSO. |
| Ethanol | Polar Protic | Low to Moderate (~1 mg/mL)[5] | May be suitable for some applications but will likely not achieve high concentrations. |
| Aqueous Buffer (e.g., PBS) | Aqueous | Very Low (Sparingly soluble)[5] | Not recommended for primary stock preparation. Used as the final dilution medium. |
Note: The solubility values are estimates based on compounds with similar functional groups. Empirical determination is always recommended.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
A3: This is a classic problem known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into the aqueous buffer (the "antisolvent"), the compound finds itself in an environment where it is no longer soluble, causing it to crash out of solution. This often results in a supersaturated, thermodynamically unstable solution that quickly precipitates.[1]
To prevent this, follow these optimized dilution steps:
-
Warm the Aqueous Buffer: Gently warm your destination buffer (e.g., cell culture media, PBS) to your experimental temperature (e.g., 37°C). This can slightly increase the solubility limit.[6][7]
-
Reverse the Addition: Instead of adding the buffer to your stock, add the small volume of DMSO stock directly into the larger volume of vigorously vortexing or stirring aqueous buffer. [6] This promotes rapid dispersion and minimizes localized high concentrations that trigger precipitation.
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% and certainly no more than 1%, to mitigate solvent-induced artifacts or toxicity in biological assays.[6]
-
Use Intermediate Dilutions: For very high final concentrations, consider preparing an intermediate dilution in pure DMSO before the final addition to the aqueous buffer.[6]
Q4: How can I leverage pH to improve the solubility of this compound?
A4: The compound has an ionizable 2-amino group (a weak base) and acidic protons on the purine ring. By adjusting the pH, you can protonate or deprotonate these sites, creating a charged species that is more soluble in water. The amino group will be protonated at acidic pH, leading to significantly increased solubility. Therefore, using a buffer with a slightly acidic pH (e.g., pH 4-6) may be a highly effective strategy.[1][8] You must, however, ensure that the chosen pH is compatible with your experimental system.
Q5: Are there any alternatives to DMSO for sensitive cell-based assays?
A5: Yes. If DMSO toxicity is a concern, several formulation strategies can enhance aqueous solubility without relying on high concentrations of organic co-solvents:
-
Co-solvents: Using a mixture of solvents can be effective. A combination of water with a biocompatible co-solvent like polyethylene glycol (PEG 400) or ethanol may work.[2][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of the compound, forming a water-soluble inclusion complex.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing aqueous solubility.[2]
-
pH Adjustment: As discussed in Q4, preparing the final solution in a biocompatible acidic buffer can be a very effective solvent-free approach.[9]
Troubleshooting Guides
Scenario 1: The compound will not dissolve in the primary stock solvent (DMSO).
-
Issue: Solid material remains visible in DMSO even after vortexing.
-
Possible Cause 1: Supersaturation. You may be attempting to create a solution above the compound's solubility limit.
-
Possible Cause 2: Poor Solvent Quality. The DMSO may have absorbed atmospheric water, reducing its solvating power.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution in DMSO.
Scenario 2: Precipitate forms in the assay plate during incubation.
-
Issue: A fine precipitate or cloudiness appears in wells after a period at 37°C.
-
Possible Cause 1: Temperature Fluctuation. If the solution was prepared at room temperature and then moved to 37°C, a volatile co-solvent could evaporate, increasing the compound concentration beyond its solubility limit.
-
Possible Cause 2: Thermodynamic Instability. The working solution was supersaturated and has now equilibrated by precipitating the excess compound.[1]
-
Possible Cause 3: Compound Degradation. The compound may not be stable under the assay conditions (though less likely to manifest as simple precipitation).
-
Solutions:
-
Visual Confirmation: Inspect the wells under a microscope to confirm the presence of crystalline or amorphous precipitate.[6]
-
Reduce Final Concentration: This is the most straightforward solution. Determine the lowest effective concentration for your assay.
-
Incorporate a Solubility Enhancer: Add a low, non-toxic concentration of a solubilizer like HP-β-cyclodextrin directly to the final assay medium.
-
Pre-warm and Seal: Ensure all components are at the final incubation temperature before mixing and use sealed plates or plate sealers to prevent evaporation.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a well-dissolved, high-concentration stock solution.
-
Determine Molecular Weight (MW): The molecular formula is C₁₃H₁₁N₇O. The calculated MW is approximately 293.28 g/mol .
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1.0 mg) using an analytical balance into a clean, dry glass vial.
-
Calculate Solvent Volume:
-
Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (1.0 mg / 293.28 g/mol ) / (10 mmol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 341 µL
-
-
Dissolution: Add the calculated volume (341 µL) of high-purity, anhydrous DMSO to the vial.[6]
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Solubilization (if needed): If any solid remains, sonicate the vial in a room temperature water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.[6][7]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Protocol 2: Optimized Dilution into Aqueous Buffer (Anti-Precipitation Method)
This protocol is designed to minimize precipitation when preparing the final working solution for a biological assay.
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer (e.g., cell culture medium) into a sterile conical tube. Ensure you account for the small volume of DMSO stock you will add.
-
Equilibrate Temperature: Place the tube of buffer in a 37°C water bath or incubator until it reaches thermal equilibrium.
-
Prepare Stock: Remove one aliquot of your DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Perform Dilution:
-
Place the tube of pre-warmed buffer on a vortex mixer set to a medium-high speed.
-
While the buffer is actively mixing, quickly and directly add the required volume of the DMSO stock into the buffer.[6]
-
Continue vortexing for an additional 15-30 seconds to ensure complete and rapid dispersion.
-
-
Final Check: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use. Use immediately for best results.
Decision-Making Flowchart for Solubility Strategy
This diagram helps guide the selection of an appropriate solubilization strategy based on experimental constraints.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- BenchChem. (2025).
- BenchChem. (2025). overcoming solubility issues with 1H-Purine, 2,6,8-trimethyl-.
- ResearchGate. (n.d.). Aqueous solubility enhancement (S/S0) of each purine-based salt,....
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- BenchChem. (2025). troubleshooting DL-175 solubility issues.
- BenchChem. (2025).
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Chemistry & Biology Interface. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- BenchChem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
- FooDB. (2011). Showing Compound benzonitrile (FDB029710).
- BenchChem. (n.d.). 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile.
- PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- Cayman Chemical. (2022).
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. wjbphs.com [wjbphs.com]
Technical Support Center: Overcoming Aqueous Solubility Challenges of Purine Compounds
Welcome to the Technical Support Center for Purine Compound Formulation. Purine derivatives are foundational to numerous antiviral, anticancer, and immunosuppressive therapies[1],[2]. However, their inherent physicochemical properties often present severe solubility bottlenecks during both in vitro assays and in vivo drug delivery[3],[4]. This guide synthesizes field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers and drug development professionals overcome these challenges.
Section 1: Core FAQs (Understanding the Problem & Strategies)
Q1: Why do purine derivatives inherently exhibit poor aqueous solubility? A1: The limited aqueous solubility of purine compounds is a thermodynamic issue rooted in their molecular architecture. The planar, electron-rich purine ring system strongly favors intermolecular interactions, such as hydrogen bonding and π−π stacking[2]. These forces create a highly stable, tightly packed crystal lattice[5]. Consequently, the energy required to break this lattice (crystal lattice energy) often exceeds the solvation energy provided by water molecules, rendering the compound highly insoluble in aqueous media[3],[5].
Q2: What are the most effective formulation strategies to enhance purine solubility without altering the pharmacological activity of the API? A2: To bypass the high lattice energy without covalently modifying the active pharmaceutical ingredient (API), researchers employ several advanced solid-state and formulation strategies:
-
Co-crystallization: Integrating the purine API with a pharmaceutically acceptable co-former (e.g., fumaric acid, trimesic acid) within the same crystal lattice via non-covalent interactions[6],[7]. This alters the lattice energy and significantly improves solubility and dissolution rates,[7].
-
Bio-compatible Ionic Liquids (Bio-ILs): Converting the purine into an ionic liquid using bulky counterions (e.g., tetrabutylammonium or cholinium). The bulky ions disrupt crystal packing and prevent inter-base hydrogen bonds, transforming the solid purine into a highly soluble liquid or low-melting solid[8],[9].
-
Cyclodextrin Complexation: Encapsulating the hydrophobic purine ring within the lipophilic cavity of cyclic oligosaccharides (like Hydroxypropyl- β -cyclodextrin), shielding it from water while the hydrophilic exterior ensures aqueous solubility[3],[10].
Section 2: Troubleshooting Specific Experimental Issues
Issue 1: "My purine derivative precipitates out of the aqueous buffer during in vitro assays."
Root Cause: This is a classic case of supersaturation leading to rapid nucleation. If you prepared a highly concentrated stock solution in a co-solvent (e.g., DMSO) and injected it directly into an aqueous buffer, the sudden change in solvent polarity (solvent shock) forces the purine out of solution[3],[5].
Actionable Troubleshooting Steps:
-
Dropwise Addition with Vortexing: Never inject the stock solution as a single bolus. Add the DMSO stock dropwise into the aqueous buffer under vigorous vortexing to prevent localized high concentrations[10].
-
pH Adjustment: Purines are ampholytic. Check the pKa of your specific derivative. A slight adjustment of the buffer pH (either acidic or basic) can ionize the compound, drastically increasing its solubility[3],[10].
-
Cyclodextrin Rescue: If organic solvents are cytotoxic to your assay, dissolve the purine directly in an aqueous buffer containing 0.01 M to 0.1 M HP- β -CD[3].
Workflow for troubleshooting purine precipitation in aqueous media.
Issue 2: "Micronization did not improve the in vivo bioavailability of my purine compound."
Root Cause: While micronization (particle size reduction) theoretically increases the surface area available for dissolution, highly hydrophobic purine particles possess high surface energy. In aqueous gastrointestinal fluids, these micronized particles tend to rapidly agglomerate to minimize their surface energy, effectively negating the surface area advantage and resulting in poor dissolution[11],[4].
Actionable Troubleshooting Steps: Abandon simple physical milling and transition to crystal engineering. Formulating the purine as a Solid Dispersion (dispersing the drug in a hydrophilic polymer matrix at a molecular level)[3],[4] or synthesizing a Pharmaceutical Co-crystal [7] will provide a thermodynamically stable solubility advantage that resists agglomeration[12].
Mechanisms of solubility enhancement via co-crystallization and ionic liquid formation.
Section 3: Quantitative Data on Solubility Enhancement
The following table summarizes the field-validated performance of various solubility enhancement strategies applied to specific purine derivatives.
| Purine Compound | Enhancement Strategy | Reagent / Co-former | Aqueous Solubility Enhancement | Key Mechanistic Insight | Reference |
| Theobromine | Bio-Ionic Liquid | Tetrabutylammonium ([TBA]) | 870-fold | Bulky cation prevents inter-base hydrogen bonds. | [8],[9] |
| Theophylline | Bio-Ionic Liquid | Tetrabutylammonium ([TBA]) | 53-fold | Disruption of crystal packing; high solvation. | [8],[9] |
| PEC (Anti-HBV Prodrug) | Co-crystallization | Fumaric Acid (FUA) | 4.0-fold (AUC increased 4.2x) | Altered crystal lattice via non-covalent hydrogen bonding. | [13], |
| Acyclovir | Ionic Liquid Formation | [P4,4,4,4][Acy] | ~200-fold | Conversion to a highly soluble ionic salt state. | [3] |
Section 4: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol must function as a self-validating system. Below are step-by-step methodologies for the two most robust purine solubility enhancement techniques.
Protocol A: Synthesis of Purine-Based Bio-Ionic Liquids (Bio-ILs)
This protocol yields highly soluble purine salts by pairing the purine anion with a bulky organic cation[8].
-
Reagent Preparation: Suspend the target purine derivative (e.g., theophylline) in a polar solvent mixture (e.g., ethanol/water 1:1 v/v).
-
Neutralization Reaction: Add an equimolar amount of the bulky organic hydroxide (e.g., tetrabutylammonium hydroxide) dropwise to the suspension[8].
-
Equilibration: Stir the mixture continuously at room temperature for 12 to 24 hours. The suspension will gradually clarify as the purine is deprotonated and forms the soluble ionic liquid pair[9].
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Drying & Validation: Dry the resulting viscous liquid under a high vacuum for 48 hours to remove trace water. Validation: Confirm the absence of the starting crystalline purine using Differential Scanning Calorimetry (DSC) (look for the complete disappearance of the sharp melting endotherm characteristic of the native purine)[9].
Protocol B: Reaction Crystallization Method (RCM) for Purine Co-crystals
RCM is superior to traditional solvent evaporation because it leverages supersaturation to drive the rapid precipitation of the co-crystal, minimizing the risk of the API crystallizing out alone[14].
-
Co-former Saturation: Prepare a saturated solution of the selected co-former (e.g., fumaric acid or trimesic acid) in an appropriate solvent (e.g., water or ethanol) at 25°C[6],[14].
-
Slurry Formation (API Addition): Add the purine API to the saturated co-former solution in an amount that significantly exceeds the API's intrinsic solubility in that solvent, creating a dense slurry[14].
-
Ultrasonic/Mechanical Equilibration: Subject the slurry to continuous magnetic stirring or ultrasound pulses for 24-48 hours. The purine API will dissolve up to its solubility limit, react with the co-former in solution, and precipitate as the thermodynamically favored, less-soluble co-crystal[14].
-
Isolation: Filter the resulting suspension and wash the solid gently with a minimal amount of cold solvent to remove unreacted residual co-former[14].
-
Self-Validation: Analyze the isolated powder using Powder X-ray Diffraction (PXRD). The emergence of new, distinct diffraction peaks that do not match either the pure API or the pure co-former confirms successful co-crystal formation[15],[7].
References
-
Sintra, T. E., et al. "Synthesis of Purine-Based Ionic Liquids and Their Applications." ResearchGate. [Link]
- GlaxoSmithKline. "Improved formulations of 6-mercaptopurine.
-
Moshikur, R. M., et al. "Current Trends in Green Solvents: Biocompatible Ionic Liquids." MDPI Pharmaceutics, 2022. [Link]
-
Ingenta Connect. "Biopharmaceutical characterization of some synthetic purine drugs." Pharmazie. [Link]
-
Kumar, S., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC, 2023. [Link]
-
Sintra, T. E., et al. "Synthesis of Purine-Based Ionic Liquids and Their Applications." PMC, 2021. [Link]
-
MDPI. "Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions." MDPI Pharmaceuticals, 2025. [Link]
-
PMC. "Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis." PMC, 2023. [Link]
-
RSC Publishing. "Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy." RSC Advances, 2024. [Link]
-
Li, L., et al. "Improving the solubility and bioavailability of anti-hepatitis B drug PEC via PEC–fumaric acid cocrystal." ResearchGate, 2020. [Link]
-
Li, L., et al. "Improving the solubility and bioavailability of anti-hepatitis B drug PEC via PEC–fumaric acid cocrystal." PMC, 2020. [Link]
-
ACS Publications. "Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis." Crystal Growth & Design, 2023. [Link]
-
IJSRT. "Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications." International Journal of Scientific Research & Technology. [Link]
-
MDPI. "Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications." MDPI Pharmaceutics, 2021. [Link]
-
PMC. "Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation." PMC, 2015. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Purine-Based Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP1729727B1 - Improved formulations of 6-mercaptopurine - Google Patents [patents.google.com]
- 12. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations.
Section 1: Synthesis Overview & Mechanism
The target molecule, 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, is a key intermediate in the development of various therapeutic agents, notably as a precursor for potent Cyclin-Dependent Kinase (CDK) inhibitors. The primary synthetic route involves the nucleophilic substitution of a halogen on the purine ring with an alkoxide, a classic example of the Williamson ether synthesis.
The most common and effective strategy utilizes 2-amino-6-chloropurine as the starting material rather than guanine. This is because the hydroxyl group of guanine's enol tautomer is a poor nucleophile, and direct O-alkylation is notoriously difficult to control, often leading to a mixture of N- and O-alkylated products. The use of 2-amino-6-chloropurine followed by a substitution reaction provides a much more regioselective and reliable route.
The reaction proceeds via an SₙAr (Nucleophilic Aromatic Substitution) mechanism, where the alkoxide generated from 4-(hydroxymethyl)benzonitrile attacks the electron-deficient C6 position of the purine, displacing the chloride.
Caption: Overall workflow for the synthesis.
Section 2: Recommended Synthesis Protocol
This protocol is a robust starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.
Reagents:
-
2-Amino-6-chloropurine
-
4-(Hydroxymethyl)benzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Alkoxide Formation: To the stirred DMF, carefully add 4-(hydroxymethyl)benzonitrile (1.1 equivalents). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Reaction Initiation: Stir the mixture at 0 °C for 30-45 minutes after the gas evolution ceases to ensure complete formation of the alkoxide.
-
Purine Addition: Add 2-amino-6-chloropurine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Quenching: Once the reaction is complete (disappearance of the limiting reagent by TLC), cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of deionized water to decompose any excess NaH.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[1]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion even after an extended time. What are the most likely causes?
A: This is a common issue often traced back to three critical areas: incomplete deprotonation, poor reagent quality, or suboptimal reaction conditions.
-
Ineffective Deprotonation: The formation of the sodium 4-(cyanobenzyl)alkoxide is paramount.
-
Cause: The sodium hydride (NaH) used may be old or deactivated by atmospheric moisture. The solvent (DMF) might not be sufficiently anhydrous.
-
Solution: Use a fresh, unopened container of NaH or wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface oxidation before use. Always use a freshly opened bottle of anhydrous DMF or DMF dried over molecular sieves.
-
-
Reagent Purity: The purity of 2-amino-6-chloropurine is crucial. Impurities can interfere with the reaction.
-
Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, recrystallize it before use.
-
-
Reaction Temperature: While heating is necessary, excessively high temperatures can lead to decomposition.
-
Solution: The optimal temperature is a balance between reaction rate and stability. A range of 50-100 °C is typical for Williamson ether syntheses.[2] We recommend starting at the lower end (50-60 °C) and only increasing if the reaction is sluggish. Use TLC to monitor for the appearance of decomposition products (streaking or low Rf spots).
-
Problem 2: Formation of Significant Side Products
Q: My TLC shows the consumption of starting material but multiple new spots, and my final yield is low. What are these side products and how can I avoid them?
A: The primary side reactions in this synthesis are N-alkylation of the purine ring and elimination of the alkylating agent.
-
N-Alkylation vs. O-Alkylation (Regioselectivity): The purine ring has multiple nucleophilic nitrogen atoms (N7, N9) that can compete with the desired O-alkylation.
-
Cause: The choice of base and solvent system heavily influences the site of alkylation. Strong, hard bases like NaH in a polar aprotic solvent like DMF generally favor O-alkylation of the intermediate alkoxide. However, if the alkoxide formation is incomplete, the neutral alcohol can react under different mechanisms.
-
Solution: Ensure complete deprotonation of 4-(hydroxymethyl)benzonitrile before adding the 2-amino-6-chloropurine. A milder base like potassium carbonate (K₂CO₃) can sometimes be used, which may alter the N vs. O selectivity, but NaH is generally preferred for driving the reaction to completion.
-
-
Elimination Reaction: The benzylic nature of 4-(bromomethyl)benzonitrile (if used as an alternative to the alcohol/TfO- or MsO- activated species) makes it susceptible to E2 elimination, forming an alkene, especially with a strong, sterically hindered base.[3]
-
Cause: High temperatures and strong, bulky bases favor elimination over substitution.[3]
-
Solution: Maintain the reaction temperature at the lowest effective level. Using a less hindered base (NaH is not sterically hindered) helps favor the Sₙ2/SₙAr pathway.
-
Caption: Competing alkylation pathways.
Problem 3: Challenges in Product Purification
Q: My crude product is a persistent oil or fails to crystallize effectively. What purification strategies do you recommend?
A: Purine derivatives can be challenging to purify due to their polarity and potential for hydrogen bonding, which can inhibit crystallization.
-
Column Chromatography: This is the most reliable method for separating complex mixtures.
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. A small amount of methanol (1-5%) can be added to the ethyl acetate for highly polar compounds that are not eluting.
-
TLC First: Always develop a good TLC solvent system before running a column. The ideal Rf for your product on the TLC plate should be between 0.25 and 0.4 for good separation on the column.
-
-
Recrystallization: If the crude product is a solid but impure, recrystallization is a powerful technique.
-
Solvent Screening: Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold. Test small batches in solvents like ethanol, isopropanol, acetonitrile, and mixtures such as ethanol/water or DMF/water.[1]
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[1]
-
Section 4: Frequently Asked Questions (FAQs)
Q: Are protecting groups necessary for the 2-amino group on the purine?
A: Generally, for this specific synthesis, protection of the exocyclic 2-amino group is not required. It is significantly less nucleophilic than the alkoxide and the ring nitrogens, and its reaction is not a major competing pathway under these conditions. However, for other transformations on the purine ring, protection might be necessary.[4]
Q: What is the best choice of base and solvent?
A: For maximizing the yield of the O-alkylated product, a strong, non-nucleophilic base in a polar aprotic solvent is the standard recommendation.
-
Base: Sodium hydride (NaH) is the most common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the reactive alkoxide.
-
Solvent: Anhydrous DMF or DMSO are excellent choices. They are polar enough to dissolve the reagents and intermediates and facilitate the SₙAr reaction.[2]
Q: What are the key safety precautions?
A:
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Always handle it under an inert atmosphere and in an anhydrous solvent. Quench reactions involving NaH carefully by cooling the reaction vessel in an ice bath and adding a protic solvent (like isopropanol or water) slowly and dropwise.
-
DMF: N,N-Dimethylformamide is a suspected teratogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
Section 5: Data & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive NaH; Wet solvent (DMF) | Use fresh NaH; Use anhydrous DMF. |
| Low reaction temperature | Gradually increase temperature to 60-80 °C, monitoring by TLC. | |
| Side Products | Competing N-alkylation | Ensure complete alkoxide formation before adding the purine. |
| Elimination of alkyl halide | Keep reaction temperature as low as possible while maintaining a reasonable rate. | |
| Purification Issues | Product is an oil/impure solid | Use gradient column chromatography (e.g., Hexane/EtOAc -> EtOAc/MeOH). |
| Poor crystal formation | Screen various solvents for recrystallization (e.g., Ethanol, Acetonitrile, IPA). |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete and irreversible alkoxide formation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, effectively solvates ions and promotes SₙAr reactions.[2] |
| Temperature | 50 - 80 °C | Balances reaction rate against potential for side reactions and decomposition.[2] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents deactivation of NaH and other moisture-sensitive reagents. |
Table 3: Solvent Guide for Reaction and Purification
| Solvent | Use Case | Properties & Notes |
| DMF, DMSO | Reaction | High boiling point, polar aprotic. Excellent for SₙAr. Must be anhydrous. |
| Acetonitrile | Reaction/Purification | Lower boiling point than DMF, polar aprotic. Can be used as an alternative reaction solvent or for recrystallization. |
| Ethanol/Water | Purification | Common recrystallization system for moderately polar compounds. The ratio can be tuned for optimal recovery. |
| Ethyl Acetate/Hexane | Purification | Standard eluent system for column chromatography of moderately polar compounds. |
References
-
[5] Seki, H., et al. (1988). (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. Nucleic Acids Symposium Series, (19), 9-12. [Link]
-
[6] Pathak, T., & Chattopadhyaya, J. (1987). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 431-436. [Link]
-
[7] De Kort, M., et al. (2000). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Thermochimica Acta, 354(1-2), 125-132. [Link]
-
[4] Beijer, B., et al. (1996). Guanine synthons for peptide nucleic acid synthesis and method for production. EP0736027B1.
-
[8] Griffin, R. J., et al. (2005). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 29(12), 1552-1560. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0736027B1 - Guanine synthons for peptide nucleic acid synthesis and method for production - Google Patents [patents.google.com]
- 5. (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and proper storage of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support guide for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, also known as O⁶-(4-cyanobenzyl)guanine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments.
This compound is a specialized research chemical. While direct, extensive stability data for this exact molecule is not widely published, its structure is a derivative of the well-studied compound O⁶-benzylguanine (O⁶-BG). The recommendations provided herein are therefore grounded in the established properties of O⁶-BG and fundamental chemical principles governing purine ethers and benzonitriles.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of the compound upon receipt?
For maximum long-term stability, the solid compound should be stored at -20°C .[1] Keep the container tightly sealed to protect it from moisture and in a dry, well-ventilated environment.[2][3] When stored correctly as a solid, the compound is expected to be stable for at least 4 years, based on data from its analog, O⁶-benzylguanine.[1]
Q2: What is the recommended solvent for creating a stock solution?
The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .[1][4] This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and Dimethylformamide (DMF).[1] When preparing the stock, ensure the powder is fully dissolved, using sonication if necessary.
Q3: How should I store the DMSO stock solution?
DMSO stock solutions should be stored at -80°C for long-term use (up to one year).[4]
Expert Insight: It is critical to aliquot the stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles, which can accelerate compound degradation and introduce moisture into the solution, compromising its integrity.
Q4: How stable is the compound in aqueous solutions for my experiments (e.g., cell culture media)?
Aqueous solutions of this compound are significantly less stable than DMSO stocks. It is strongly recommended not to store the compound in aqueous solutions for more than one day. [1]
Causality: The primary risk in aqueous buffers is the hydrolysis of the ether linkage connecting the purine ring to the benzyl group. This reaction, which can be catalyzed by acidic or basic conditions, would cleave the molecule into inactive components. For consistent and reproducible experimental results, always prepare fresh dilutions from your frozen DMSO stock immediately before use.
Q5: What are the primary signs of compound degradation?
Visual signs of degradation can include a change in the color or appearance of the solid powder. In solution, the appearance of precipitate upon thawing a stock solution that was previously clear can indicate degradation or reduced solubility. From an experimental standpoint, a loss of biological activity or inconsistent results between experiments are strong indicators that the compound's integrity may be compromised.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in my aqueous buffer. | The compound has very low aqueous solubility.[1] | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute this stock into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). |
| My DMSO stock solution is cloudy or has a precipitate after thawing. | The compound may have precipitated due to repeated freeze-thaw cycles or the introduction of water. It could also be a sign of degradation. | Warm the vial to 37°C and vortex gently to try and redissolve the precipitate. If it does not redissolve, the solution may be compromised. It is best practice to prepare a fresh stock solution from the solid powder. |
| I am seeing inconsistent results or a loss of activity in my assay. | This is a common consequence of compound degradation. The aqueous working solution may have been prepared too far in advance, or the DMSO stock may have undergone too many freeze-thaw cycles. | Always use freshly prepared aqueous dilutions.[1] Use a fresh aliquot of your DMSO stock for each experiment to avoid freeze-thaw issues. If the problem persists, prepare a new stock solution from the solid. |
Experimental Workflows & Diagrams
Compound Handling Workflow
The following diagram outlines the best-practice workflow for handling 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile from receipt to final experimental use.
Caption: Recommended workflow for compound handling.
Potential Degradation Pathway
The most likely non-enzymatic degradation pathway in experimental buffers is the hydrolysis of the O⁶-benzyl ether bond. This reaction would result in the loss of the critical 4-cyanobenzyl group required for activity.
Caption: Potential hydrolytic degradation pathway.
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Maximum Recommended Duration |
| Solid Powder | N/A | -20°C | ≥ 4 Years[1] |
| Stock Solution | DMSO | -80°C | 1 Year[4] |
| Working Solution | Aqueous Buffer / Media | N/A (Use Fresh) | < 24 Hours[1] |
References
-
Pegg, A. E., et al. (1998). O6-alkylguanine-DNA alkyltransferase inactivation by ester prodrugs of O6-benzylguanine derivatives and their rate of hydrolysis by cellular esterases. Biochemical Pharmacology, 55(10), 1701-1709. [Link]
-
Roy, G., et al. (1994). Metabolism of O6-benzylguanine, an inactivator of O6-alkylguanine-DNA alkyltransferase. Cancer Research, 54(19), 5146-5153. [Link]
-
Xu-Welliver, M., & Pegg, A. E. (2002). Degradation of the alkylated form of the DNA repair protein, O 6 -alkylguanine-DNA alkyltransferase. Carcinogenesis, 23(5), 823-830. [Link]
-
Pegg, A. E., et al. (1999). Inactivation of O6-alkylguanine-DNA alkyltransferase by folate esters of O6-benzyl-2′-deoxyguanosine and of O6-[4-(hydroxymethyl)benzyl]guanine. Chemical Research in Toxicology, 12(10), 911-917. [Link]
-
Xu-Welliver, M., & Pegg, A. E. (2002). Degradation of the alkylated form of the DNA repair protein, O(6)-alkylguanine-DNA alkyltransferase. Carcinogenesis, 23(5), 823-830. [Link]
-
Fried, M. G., et al. (2004). Active-site alkylation destabilizes human O6-alkylguanine DNA alkyltransferase. Protein Science, 13(3), 782-790. [Link]
-
Xu-Welliver, M., & Pegg, A. E. (2002). Degradation of the alkylated form of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase. ResearchGate. [Link]
-
Borowy-Borowski, H., et al. (1996). Structures of guanine and O 6-benzylguanine derivatives used in this study. ResearchGate. [Link]
-
Paal, T., et al. (2016). Substituted O6-Benzylguanine Derivatives and Their Inactivation of Human O6-Alkylguanine-DNA Alkyltransferase. Journal of Medicinal Chemistry. [Link]
-
Perugino, G., et al. (2020). O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability. International Journal of Molecular Sciences, 21(8), 2869. [Link]
Sources
Technical Support Center: Crystallization of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Welcome to the technical support hub for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. Drawing from established principles of small molecule crystallization and data on analogous purine structures, this document provides in-depth troubleshooting strategies and practical, step-by-step protocols.
The unique structure of this compound, featuring a guanine-like purine core capable of extensive hydrogen bonding and a benzonitrile group prone to π-π stacking, presents specific challenges and opportunities in obtaining high-quality crystals.[1] This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular properties of this compound that influence its crystallization?
A1: The crystallization behavior of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is governed by three primary structural features:
-
Hydrogen Bonding: The 2-amino group and multiple nitrogen atoms on the purine ring are strong hydrogen bond donors and acceptors. This facilitates the formation of stable, ordered lattices but can also lead to amorphous aggregation if not controlled.
-
π-π Stacking: The purine and benzene rings are aromatic and can stack on top of each other, an interaction that is crucial for crystal nucleation and growth.[1]
-
Molecular Flexibility: The ether linkage provides some rotational freedom, which can sometimes inhibit crystallization by allowing for multiple, energetically similar conformations in solution.
Q2: How should I begin selecting a solvent system for crystallization?
A2: Solvent selection is the most critical factor in a successful crystallization experiment.[2][3] A systematic approach is recommended:
-
Initial Solubility Screening: Test the compound's solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water) at both room temperature and elevated temperatures.
-
Ideal Characteristics: An ideal single solvent will show poor solubility at room temperature but high solubility when heated.[4]
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent (binary) system is a powerful alternative. This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
Q3: How critical is the purity of my starting material?
A3: Purity is paramount. Impurities can significantly hinder crystallization by interfering with the formation of a uniform crystal lattice, which can lead to "oiling out," the formation of an amorphous solid, or complete failure to crystallize.[5] It is highly recommended to use material that is >95% pure, as determined by methods like HPLC or NMR, before attempting crystallization.
Q4: My experiment produced a solid. How can I determine if it is crystalline or amorphous?
A4: Visual inspection under a microscope is the first step. Crystalline materials typically appear as particles with sharp edges and defined faces (e.g., needles, plates, prisms). In contrast, amorphous solids usually look like irregular, glassy, or precipitated powder. For a definitive answer, techniques like Powder X-ray Diffraction (PXRD) are standard. A crystalline solid will produce a sharp diffraction pattern, while an amorphous solid will show a broad, featureless halo.[1]
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My compound remains fully dissolved even after cooling. What went wrong?
A: This indicates that the solution is not supersaturated, which is a prerequisite for crystallization.
-
Causality: The most common reason is using too much solvent.[5] Every compound has a specific solubility limit at a given temperature, and if the concentration is below this limit, it will remain in solution.
-
Solutions:
-
Induce Nucleation: If the solution is close to saturation, nucleation can sometimes be initiated. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" (a tiny crystal of the pure compound).[5][6]
-
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again.
-
Add an Anti-solvent: If you are using a solvent in which the compound is highly soluble, you can slowly add an anti-solvent (a solvent in which it is insoluble) dropwise until the solution becomes slightly turbid, then allow it to stand.
-
Q: The compound separated as an oily liquid instead of a solid. How can I prevent "oiling out"?
A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution at a concentration above its solubility limit but below the concentration required for nucleation. [7] This is common when the melting point of the solute is low or when a solution is cooled too rapidly from a high temperature.[5]
-
Causality: The system achieves supersaturation so quickly that the molecules don't have time to orient themselves into an ordered crystal lattice. Instead, they crash out as a disordered, liquid-like phase.
-
Solutions:
-
Reduce the Cooling Rate: Slow cooling is crucial. Allow the hot solution to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels. Avoid placing it directly in an ice bath.[6]
-
Lower the Crystallization Temperature: Use a solvent system that allows you to achieve saturation at a lower temperature. For instance, if you are using toluene (boiling point 111 °C), consider a solvent like ethyl acetate (boiling point 77 °C).
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the level of supersaturation, and then attempt to cool it slowly again.[5]
-
Change Solvents: The interactions between your compound and the solvent are critical. A different solvent may promote crystalline solid formation over oiling out.[8]
-
Q: I obtained a solid, but it's a fine powder, not distinct crystals. What should I do?
A: This suggests that nucleation was too rapid and widespread, leading to the formation of many small crystals instead of the growth of a few large ones.
-
Causality: The rate of nucleation far outpaces the rate of crystal growth. This is often caused by excessively high supersaturation or rapid cooling.
-
Solutions:
-
Decrease Supersaturation: Use a slightly larger volume of solvent or cool the solution more slowly to keep the supersaturation level within the "metastable zone," where crystal growth is favored over new nucleation.
-
Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. It achieves supersaturation much more slowly and controllably than cooling or evaporation. See the protocol below.
-
Re-dissolve and Re-crystallize: A poorly formed solid can often be improved. Dissolve the powder in the minimum amount of hot solvent and repeat the crystallization process with a slower cooling rate.
-
Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Recommended Crystallization Protocols
Protocol 1: Solvent Screening
A good solvent should dissolve the compound when hot but not at room temperature.[4]
-
Place ~5-10 mg of your compound into several small test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent (see table below).
-
Agitate at room temperature and observe solubility.
-
For tubes where the solid did not dissolve, heat gently in a water bath and observe.
-
Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature.
-
Observe for crystal formation. A good solvent will show significant crystal precipitation upon cooling.
Data Presentation: Candidate Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Rationale for Use |
| Water | Polar Protic | 100 | May be a good anti-solvent due to H-bonding capability. |
| Methanol | Polar Protic | 65 | Good for dissolving polar compounds with H-bond donors/acceptors.[8] |
| Ethanol | Polar Protic | 78 | Similar to methanol but less polar; often a good choice for recrystallization.[9] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for compounds with nitrile groups.[8] |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent, good for a wide range of compounds. |
| Acetone | Polar Aprotic | 56 | A versatile, moderately polar solvent. |
| Toluene | Non-polar | 111 | Good for dissolving aromatic compounds via π-π interactions. |
| Heptane | Non-polar | 98 | A good candidate for an anti-solvent. |
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This method is ideal for growing high-quality single crystals from a very small amount of material.
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of a solution that will act as the precipitant (e.g., a 50:50 mixture of your chosen solvent and anti-solvent).
-
Prepare the Drop: Dissolve your compound in the pure "solvent" to near-saturation. On a siliconized glass cover slip, place a 2 µL drop of this solution.
-
Seal the Well: Invert the cover slip and place it over the reservoir well, sealing it with grease to create an airtight system.
-
Equilibration: The solvent in the drop has a higher vapor pressure than the solvent in the reservoir. Slowly, solvent will evaporate from the drop and condense into the reservoir. This gradually increases the concentration of your compound in the drop, leading to slow, controlled crystallization.
-
Incubate and Observe: Leave the plate undisturbed in a temperature-stable location and monitor for crystal growth over several days to weeks.
References
- Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile. Google Patents.
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II . National Center for Biotechnology Information. Available from: [Link]
-
Guanine Crystallization by Particle Attachment . Journal of the American Chemical Society. Available from: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir . White Rose Research Online. Available from: [Link]
-
Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides . National Center for Biotechnology Information. Available from: [Link]
-
Benzonitrile, 4-hydroxy- . NIST WebBook. Available from: [Link]
-
4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile . U.S. Environmental Protection Agency. Available from: [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile . MDPI. Available from: [Link]
-
Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis . ACS Publications. Available from: [Link]
-
Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism . ACS Publications. Available from: [Link]
-
Crystal structure of 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4 . ResearchGate. Available from: [Link]
-
4-Aminobenzonitrile . PubChem. Available from: [Link]
- Synthetic co-crystals of anhydrous guanine and process for preparing the same. Google Patents.
-
Solvent Selection in Pharmaceutical Crystallization Process Development . YouTube. Available from: [Link]
-
Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism . ACS Publications. Available from: [Link]
-
2-Amino-6-methylbenzonitrile(CAS# 56043-01-7 ) . Angene Chemical. Available from: [Link]
- Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino-benzonitrile. Google Patents.
-
4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one . MDPI. Available from: [Link]
-
Chemical Properties of Benzonitrile, 4-nitro- (CAS 619-72-7) . Cheméo. Available from: [Link]
-
Solvent selection for process development . Technobis Crystallization Systems. Available from: [Link]
-
Problems with Recrystallisations . University of York. Available from: [Link]
-
Crystallization Tips . Hampton Research. Available from: [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. Available from: [Link].6F%3A_Troubleshooting)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RU2458056C2 - Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino-benzonitrile - Google Patents [patents.google.com]
Maximizing yield in the synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
The user wants a technical support guide for the synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. This guide should be in a Q&A format, targeting researchers and scientists. It needs to be structured logically, not following a rigid template. The content must be scientifically accurate, explaining the 'why' behind experimental choices (E-E-A-T). I need to include in-text citations and a full reference list with clickable URLs. Quantitative data should be in tables. I must create diagrams using Graphviz (DOT language) for workflows and mechanisms.
Plan:
-
Deconstruct the Synthesis:
-
The target molecule is an O6-alkylated guanine derivative.
-
Common starting materials are likely 2-amino-6-chloropurine or a protected guanine derivative.
-
The other part is 4-(hydroxymethyl)benzonitrile or 4-(bromomethyl)benzonitrile.
-
Two main synthetic routes are probable:
-
Williamson Ether Synthesis: Reacting the alkoxide of 4-(hydroxymethyl)benzonitrile with 2-amino-6-chloropurine. Or, reacting the purine (as a nucleophile) with 4-(bromomethyl)benzonitrile. The latter is a classic SN2 reaction.
-
Mitsunobu Reaction: Reacting a guanine derivative with 4-(hydroxymethyl)benzonitrile in the presence of a phosphine (like PPh3) and an azodicarboxylate (like DEAD or DIAD).
-
-
-
Identify Potential Problems & Troubleshooting Areas (for the Q&A):
-
Low Yield: This is the most common problem. What are the causes?
-
Poor solubility of starting materials (guanine derivatives are notoriously insoluble).
-
Side reactions: N-alkylation (N9, N7, N3) is a major competitor to the desired O6-alkylation.
-
Decomposition of reagents or product.
-
Inefficient reaction conditions (base, solvent, temperature, time).
-
-
Regioselectivity Issues (N- vs. O-Alkylation): How to favor O6-alkylation?
-
Choice of base.
-
Solvent effects.
-
Protecting groups on the purine ring.
-
Reaction type (Williamson vs. Mitsunobu). The Mitsunobu reaction often favors N9 alkylation.
-
-
Starting Material Purity: How does it affect the reaction?
-
Reaction Monitoring: How to effectively track progress (TLC, HPLC)?
-
Workup & Purification:
-
Removing triphenylphosphine oxide (a major byproduct of Mitsunobu).
-
Separating O6-isomer from N-alkylated isomers.
-
Crystallization/recrystallization challenges.
-
Column chromatography optimization.
-
-
Scale-up Issues: Problems that arise when moving from milligram to gram scale.
-
-
Structure the Technical Support Center:
-
Title: Technical Support Center: Synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
-
Introduction: Briefly introduce the compound's significance (e.g., as an O6-benzylguanine analog, an inactivator of O6-alkylguanine-DNA alkyltransferase (AGT)) and the common synthetic challenges.
-
Section 1: General Synthetic Strategies (Overview):
-
Briefly describe the Williamson Ether Synthesis and Mitsunobu reaction approaches.
-
Provide a high-level decision-making diagram (Graphviz).
-
-
Section 2: Troubleshooting Guide (Q&A Format):
-
Focus on common problems.
-
Problem: Low or No Product Formation.
-
Q: My reaction shows no conversion of starting material. What are the likely causes? (A: Reagent quality, temperature, base strength, solubility).
-
Q: My yield is consistently low. What are the primary factors to investigate? (A: Side reactions, purification loss, reaction time).
-
-
Problem: Poor Regioselectivity (N-Alkylation Predominates).
-
Q: I am getting a mixture of isomers, with the N9-alkylated product being the major one. How can I favor O6-alkylation? (A: Discuss choice of base, solvent polarity, phase-transfer catalysis, and protecting group strategies).
-
-
Problem: Difficult Purification.
-
Q: How can I effectively remove triphenylphosphine oxide from my Mitsunobu reaction? (A: Discuss precipitation, chromatography tricks).
-
Q: What are the best practices for separating O6- and N9-isomers? (A: Discuss column chromatography conditions, potential for crystallization).
-
-
-
Section 3: Frequently Asked Questions (FAQs):
-
Address specific experimental choices.
-
Q: Which synthetic route is better, Williamson Ether Synthesis or Mitsunobu Reaction?
-
Q: What is the best base and solvent combination for the Williamson Ether Synthesis approach?
-
Q: Why is 2-amino-6-chloropurine often used as a starting material instead of guanine?
-
Q: How can I improve the solubility of my purine starting material?
-
Q: What are the key parameters to optimize for this synthesis?
-
-
Section 4: Experimental Protocols:
-
Provide a detailed, step-by-step protocol for a recommended synthetic route (e.g., Williamson Ether Synthesis from 2-amino-6-chloropurine).
-
-
Section 5: Data Summary:
-
Create a table summarizing key reaction parameters (e.g., Solvent, Base, Temperature, Typical Yields, O:N selectivity ratios).
-
-
Section 6: Visual Guides (Diagrams):
-
Reaction mechanism diagram (Graphviz).
-
Troubleshooting workflow diagram (Graphviz).
-
-
Section 7: References:
-
Compile all cited sources with titles, sources, and clickable URLs.
-
-
-
Content Generation (Applying E-E-A-T):
-
Expertise: For each answer, explain the chemical principles. For example, when discussing solvents, explain how polar aprotic solvents (like DMF) favor SN2 reactions by solvating the cation of the base but leaving the nucleophile relatively free.
-
Trustworthiness: Protocols will be self-validating. For instance, include TLC monitoring steps with expected Rf values and characterization data points (e.g., expected NMR shifts for O-CH2 vs N-CH2 protons).
-
Authoritative Grounding: Use the search results to find papers describing the synthesis of O6-benzylguanine derivatives, which are structurally very similar. Cite these for specific conditions, mechanistic insights, and troubleshooting tips. The Williamson Ether Synthesis and Mitsunobu reaction are well-established, so I can cite general organic chemistry resources for their mechanisms.
-
-
Graphviz Diagram Creation:
-
Workflow Diagram: A flowchart starting with "Low Yield" and branching into "Check Starting Materials," "Optimize Reaction Conditions," and "Improve Purification."
-
Mechanism Diagram: Show the SN2 attack in the Williamson synthesis, highlighting the competing N9 and O6 nucleophilic sites on the purine.
-
Ensure diagrams meet all formatting specifications (width, colors, contrast).
-
-
Final Review: Check for accuracy, clarity, formatting, and ensure all requirements from the prompt are met. Ensure every sentence with factual information from a search result has a citation.### Technical Support Center: Maximizing Yield and Purity in the Synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals. The synthesis of this O⁶-alkylated guanine derivative, a key structural motif in medicinal chemistry, particularly for inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGT), presents several common challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and maximize your synthetic yield and purity.
Section 1: Overview of Synthetic Strategies
The synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile typically proceeds via nucleophilic substitution. The primary challenge is controlling the regioselectivity of the alkylation on the purine ring. Guanine and its derivatives possess multiple nucleophilic nitrogen atoms (N7, N9, N3) and an oxygen atom (O6), all of which can potentially be alkylated. The desired product results from O⁶-alkylation, while N-alkylation, particularly at the N9 position, is a common and often major side reaction.
Two principal synthetic routes are generally employed:
-
Williamson Ether Synthesis: This classic Sₙ2 reaction involves reacting an alkoxide with an organohalide. In this context, it typically involves the reaction of 2-amino-6-chloropurine with the sodium or potassium salt of 4-(hydroxymethyl)benzonitrile. This approach is often preferred due to the availability of starting materials and more straightforward purification.
-
Mitsunobu Reaction: This reaction couples an alcohol and a pronucleophile (in this case, a guanine derivative) using a phosphine and an azodicarboxylate (e.g., DEAD or DIAD). While powerful, this method often favors N9 alkylation for purines and introduces purification challenges due to the triphenylphosphine oxide byproduct.
Decision Workflow for Route Selection
Caption: Decision guide for selecting a synthetic route.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue: Low or No Yield
Q: My reaction has failed, showing only unreacted starting materials by TLC/LCMS. What are the primary causes?
A: This issue typically points to a failure in activating the nucleophile or insufficient reaction energy.
-
Inadequate Base (Williamson Synthesis): The pKa of the hydroxyl group in 4-(hydroxymethyl)benzonitrile requires a strong base to form the alkoxide. Weak bases like K₂CO₃ are often insufficient. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are more effective. Ensure the base is fresh and handled under anhydrous conditions, as these reagents are moisture-sensitive.
-
Solvent Choice & Solubility: Guanine derivatives are notoriously insoluble. If using 2-amino-6-chloropurine, polar aprotic solvents like DMF, DMSO, or NMP are essential to achieve sufficient concentration for the reaction to proceed. Gentle heating (e.g., 60-80 °C) can also improve solubility and reaction rate.
-
Reagent Purity: Verify the purity of your starting materials. The presence of water will quench the strong base in a Williamson synthesis. For Mitsunobu reactions, the phosphine and azodicarboxylate reagents must be of high quality.
-
Temperature: Sₙ2 reactions require overcoming an activation energy barrier. If the reaction is sluggish at room temperature, gradual heating is recommended. For instance, syntheses of similar O⁶-benzylguanine derivatives are often performed at elevated temperatures.
Q: My reaction gives a complex mixture with a low yield of the desired product. How can I improve this?
A: A complex mixture indicates competing side reactions, most notably N-alkylation. Maximizing the yield of the O⁶-isomer is the central challenge.
-
N- vs. O-Alkylation: The primary competing reactions are alkylation at the N9 and N7 positions of the purine ring. The kinetic product is often N-alkylation, while the O⁶-alkylation can be favored under thermodynamic control or by carefully selecting reaction conditions.
-
Optimizing the Base and Solvent: In the Williamson synthesis, the combination of a strong, non-nucleophilic base and a polar aprotic solvent is critical. This combination promotes the formation of the O⁶-anion and enhances the rate of the desired Sₙ2 reaction.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like Kryptofix [2.2.2] or a quaternary ammonium salt can significantly improve the yield of O⁶-alkylation. The PTC helps to shuttle the purine anion into the organic phase, facilitating the reaction.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS. Prolonged reaction times or excessive heat can lead to decomposition or the formation of undesired byproducts. An optimal balance must be found.
Issue: Poor Regioselectivity (N-Alkylation is the Major Product)
Q: My main product is the N9-alkylated isomer. How do I steer the reaction towards O⁶-alkylation?
A: This is the most frequent challenge. The N9 position of the purine is often more nucleophilic and sterically accessible than the O⁶ position.
-
Route Selection: The Mitsunobu reaction is known to strongly favor N9 alkylation of purines. Therefore, the Williamson ether synthesis starting from 2-amino-6-chloropurine is generally the superior strategy for obtaining the O⁶-isomer.
-
Mechanism of Selectivity: In the Williamson approach, 2-amino-6-chloropurine is reacted with the alkoxide of 4-(hydroxymethyl)benzonitrile. The chlorine at the C6 position is a good leaving group, and the reaction proceeds via a nucleophilic aromatic substitution-like mechanism, which inherently directs the substitution to the C6 position, thus forming the desired ether linkage. Subsequent conversion of the chloro group is more direct than trying to control selectivity on a guanine ring itself.
-
Protecting Groups: While more synthetically demanding, using a protecting group at the N9 position of a guanine starting material can block this site, forcing alkylation to occur at other positions. However, this adds extra steps to the synthesis.
Issue: Difficult Purification
Q: I am struggling to separate the desired O⁶-product from the N-alkylated isomers and other byproducts. What are the best purification strategies?
A: Purification can be challenging due to the similar polarities of the O⁶ and N⁹ isomers.
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a less polar system (e.g., dichloromethane or ethyl acetate/hexane) and gradually increase the polarity by adding methanol. For example, a gradient of 0-10% methanol in dichloromethane is a good starting point.
-
TLC Analysis: The O⁶ and N⁹ isomers often have very close Rf values. Use a long TLC plate and run it multiple times in the same solvent system to achieve better separation and accurately identify the fractions. A UV lamp is essential for visualization.
-
-
Recrystallization: If a significant amount of a single isomer is formed, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Screening: Test various solvents and solvent mixtures (e.g., ethanol/water, acetonitrile, toluene) to find a system where the desired product has low solubility at room temperature but is soluble when hot.
-
-
Mitsunobu Byproduct Removal: If you used the Mitsunobu reaction, removing triphenylphosphine oxide (TPPO) is a critical step. TPPO is often crystalline and can sometimes be removed by precipitation from a nonpolar solvent like diethyl ether or hexane. Alternatively, specific column chromatography techniques can be used to retain it.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is 2-amino-6-chloropurine the recommended starting material over guanine?
A: There are two primary reasons:
-
Regioselectivity: As mentioned, the chlorine at the C6 position acts as a leaving group, directing the nucleophilic attack of the alkoxide specifically to that position. This avoids the competitive N-alkylation that plagues reactions with guanine itself.
-
Solubility: 2-amino-6-chloropurine is generally more soluble in organic solvents than guanine, which facilitates a more homogeneous and efficient reaction.
Q: What is the optimal base for generating the alkoxide from 4-(hydroxymethyl)benzonitrile?
A: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. It should be used in an anhydrous polar aprotic solvent like DMF or THF. Typically, 1.1 to 1.5 equivalents are used to ensure complete deprotonation.
Q: Can I use 4-(bromomethyl)benzonitrile and guanine directly?
A: This is a classic Williamson ether synthesis setup where guanine acts as the nucleophile. However, this approach will almost certainly lead to a mixture of products, with N9 and N7 alkylation being the predominant pathways due to the higher nucleophilicity of the ring nitrogens compared to the O6 oxygen. This route is not recommended if O⁶-alkylation is the goal.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase such as 10% methanol in dichloromethane. The product is expected to be less polar than the highly polar purine starting material but more polar than the 4-(hydroxymethyl)benzonitrile. Staining with potassium permanganate or viewing under UV light (254 nm) will help visualize the spots. For more precise monitoring, HPLC is recommended.
Section 4: Optimized Experimental Protocol
This protocol is based on the Williamson ether synthesis approach, which is optimized for yield and regioselectivity.
Protocol: Synthesis via 2-Amino-6-chloropurine
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 10 mL per 1 mmol of the limiting reagent).
-
Add 4-(hydroxymethyl)benzonitrile (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
-
Nucleophilic Substitution:
-
Add 2-amino-6-chloropurine (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the consumption of the 2-amino-6-chloropurine by TLC (e.g., 10% MeOH/DCM).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 0% to 10% methanol in dichloromethane.
-
Combine the fractions containing the pure product (identified by TLC/LCMS) and evaporate the solvent.
-
If necessary, further purify the product by recrystallization from a suitable solvent like acetonitrile or ethanol.
-
Section 5: Data Summary Table
The following table summarizes key parameters and expected outcomes for the recommended Williamson ether synthesis route.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Purine | 2-Amino-6-chloropurine | Directs substitution to the C6 position, avoiding N-alkylation. More soluble than guanine. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete alkoxide formation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent; effectively dissolves reactants and favors Sₙ2 kinetics. |
| Temperature | 70-80 °C | Provides sufficient energy to overcome the activation barrier without causing degradation. |
| Stoichiometry | ~1.2 eq. Alcohol, ~1.3 eq. Base | A slight excess of the alkoxide ensures full consumption of the limiting purine reagent. |
| Typical Yield | 40-70% | Yield is highly dependent on reaction scale, purity of reagents, and purification efficiency. |
| Purification | Silica Gel Chromatography | Gradient elution (e.g., 0-10% MeOH in DCM) is effective for isomer separation. |
Section 6: Visual Guides
Generalized Reaction Mechanism
Caption: Key steps in the Williamson ether synthesis route.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting the synthesis.
References
-
Liu, X., Zheng, Q.-H., Hutchins, G. D., & Carlson, K. A. (2003). A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. Synthetic Communications, 33(6), 941-949. [Link]
- Zheng, Q. H., Liu, X., Fei, X., Wang, J. Q., & Hutchins, G. D. (2005). Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguan
Technical Support Center: Optimizing Cell Permeability for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
Welcome to the Technical Support Center for 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (commonly referred to as O6-(4-cyanobenzyl)guanine). This compound is a critical guanine analog utilized by researchers as a potent inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT)[1] and as a highly specific precursor/substrate for SNAP-tag fusion protein labeling[2][3].
Despite its high target affinity, researchers frequently encounter experimental bottlenecks related to its poor aqueous solubility and limited passive cell permeability . The high Topological Polar Surface Area (TPSA) and strong intermolecular hydrogen bonding of the guanine core result in high crystal lattice energy, which restricts its ability to passively diffuse across the hydrophobic lipid bilayer. This guide provides field-proven, causality-driven methodologies to overcome these barriers.
Part 1: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon addition to aqueous cell culture media. How do I prevent this?
Causality: The hydrophobic 4-cyanobenzyl group combined with the rigid, polar purine ring causes rapid solvent exchange when moving from DMSO to water. This thermodynamic instability forces the molecules to aggregate into micro-crystals rather than remaining in solution. Solution: Do not add the DMSO stock directly to cold media. Pre-formulate the compound with an amphiphilic surfactant like Pluronic F-127[4][5], and perform a step-wise dilution into pre-warmed (37°C) media to lower the activation energy of dispersion.
Q2: I observe low intracellular target engagement (e.g., poor MGMT depletion or weak SNAP-tag fluorescence) despite high dosing.
Causality: The compound is likely suffering from poor lipid bilayer permeability and is either getting trapped in the outer membrane leaflet or being actively effluxed. Solution: Transition from passive diffusion strategies to active endocytotic delivery. Encapsulating the compound in PEGylated liposomes forces cellular uptake via endocytosis, bypassing the passive diffusion barrier entirely[6].
Q3: How should I store the stock and working solutions to maintain integrity?
Causality: Guanine analogs are susceptible to hydrolysis and precipitation in aqueous environments over time. Solution: Store the lyophilized powder at -20°C. Prepare stock solutions in anhydrous DMSO (up to 60-90 mg/mL)[7]. Never store the aqueous working solution ; it must be prepared fresh and used within 24 hours to prevent degradation and precipitation.
Part 2: Permeability Optimization Workflow
The following diagnostic workflow illustrates how to systematically identify and resolve permeability and solubility bottlenecks in your assays.
Caption: Diagnostic workflow for resolving solubility and permeability issues of O6-(4-cyanobenzyl)guanine.
Part 3: Quantitative Data Presentation
When choosing a delivery strategy, consider the trade-offs between preparation complexity, toxicity, and intracellular delivery efficiency.
| Delivery Strategy | Carrier / Excipient | Final DMSO (%) | Permeability Mechanism | Cytotoxicity Risk | Recommended Application |
| Direct Dilution | None | 0.5 - 1.0% | Passive Diffusion | High (due to DMSO) | Cell-free biochemical assays |
| Surfactant Dispersion | Pluronic F-127 (0.1%) | ≤ 0.1% | Enhanced Passive Diffusion | Low | Routine SNAP-tag labeling[4] |
| PEGylated Liposomes | DPPC / Chol / DSPE-PEG | 0% | Endocytosis | Very Low | In vivo / Resistant cell lines[6] |
Part 4: Detailed Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to cellular application without passing the validation checkpoint.
Protocol A: Surfactant-Assisted Dispersion (Pluronic F-127)
This method utilizes Pluronic F-127 to coat the hydrophobic cyanobenzyl moiety, preventing micelle collapse and aggregation in aqueous media[5].
-
Stock Preparation: Dissolve 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in anhydrous DMSO to a concentration of 60 mg/mL.
-
Causality: Anhydrous DMSO prevents premature hydrolysis. Sonication in a water bath at 37°C for 5 minutes provides the kinetic energy required to break the crystal lattice.
-
-
Surfactant Addition: Mix the stock 1:1 with a 20% (w/w) Pluronic F-127 solution in DMSO. Vortex vigorously for 60 seconds.
-
Media Dilution: Pre-warm the complete cell culture media to 37°C. Add the compound/surfactant mixture dropwise to the media while vortexing, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4].
-
Validation Checkpoint (Turbidity Assay): Measure the optical density of the final media at 600 nm (OD600) against a blank of pure media.
-
Self-Validation: An OD600 > 0.05 indicates the presence of micro-precipitates. If this occurs, discard the solution, increase the Pluronic ratio slightly, and ensure the media is fully pre-warmed.
-
Protocol B: PEGylated Liposome Encapsulation (Thin-Film Hydration)
For cell lines highly resistant to passive diffusion, encapsulating the compound into PEGylated liposomes forces cellular entry via endocytosis[6].
-
Lipid Film Formation: In a round-bottom flask, dissolve DPPC (dipalmitoylphosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a chloroform/methanol (2:1 v/v) solvent mixture.
-
Causality: Cholesterol stabilizes the lipid bilayer, while DSPE-PEG2000 provides steric hindrance, preventing liposome aggregation and protecting against rapid degradation[6].
-
-
Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at 40°C until a thin, dry lipid film forms. Flush with nitrogen gas for 1 hour to remove residual solvent.
-
Hydration & Drug Loading: Hydrate the lipid film with a PBS buffer containing the dissolved compound (pre-solubilized in a trace amount of DMSO). Rotate at 50°C for 1 hour.
-
Causality: The lipophilic 4-cyanobenzyl group drives the compound to partition into the lipid bilayer during vesicle formation[6].
-
-
Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane extruder 10-15 times.
-
Validation Checkpoint (DLS & Zeta Potential): Analyze the formulation using Dynamic Light Scattering (DLS).
-
Self-Validation: A successful formulation must yield a mean particle size of ~130-150 nm, a Polydispersity Index (PDI) < 0.3, and a negative zeta potential (approx. -40 to -50 mV)[6]. Particles outside this range will suffer from poor endocytotic uptake.
-
Part 5: Cellular Uptake Mechanisms
Understanding how the compound enters the cell dictates which protocol to use. The diagram below contrasts the failure points of passive diffusion with the success of liposomal endocytosis.
Caption: Comparison of passive diffusion failure vs. successful endocytotic uptake via PEGylated liposomes.
References
-
Keppler, A., et al. "A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives." Organic Letters, 2007. [Link]
-
Pegg, A.E., et al. "Heterogeneity of O6-alkylguanine-DNA-alkyltransferase measured by flow cytometric analysis in blood and bone marrow mononuclear cells." Cancer Research, [Link]
-
Aithal, M., et al. "Enhancing glioblastoma cytotoxicity through encapsulating O6-benzylguanine and temozolomide in PEGylated liposomal nanocarrier: an in vitro study." 3 Biotech, 2024. [Link]
-
Feng, S., et al. "Chemical Tools for Lipid Cell Biology." ACS Chemical Biology, 2023. [Link]
-
Grimm, J. B., et al. "A general method to optimize and functionalize red-shifted rhodamine dyes." Nature Methods, 2020. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing glioblastoma cytotoxicity through encapsulating O6-benzylguanine and temozolomide in PEGylated liposomal nanocarrier: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vareum.com [vareum.com]
Validation & Comparative
Comparative Analysis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile vs. Legacy Purine Inhibitors in MGMT Targeted Therapy
As a Senior Application Scientist, evaluating a novel purine-based inhibitor requires looking beyond basic IC₅₀ values. We must analyze the structural causality, binding kinetics, and the self-validating experimental frameworks that prove its efficacy. This guide provides an objective, data-driven comparison between 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile —hereafter referred to by its structural shorthand, 4-CBBG (O⁶-(4-cyanobenzyl)guanine)—and legacy purine inhibitors like O⁶-Benzylguanine (O⁶-BG) and Lomeguatrib.
Mechanism of Action: The "Suicide" Inhibition Paradigm
Resistance to DNA-alkylating chemotherapies (e.g., Temozolomide [TMZ] and Carmustine [BCNU]) in glioblastoma is primarily driven by the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT) . MGMT removes alkyl groups from the O⁶-position of guanine, preventing the mismatch repair (MMR) pathway from triggering tumor cell apoptosis.
Purine inhibitors like 4-CBBG act as pseudosubstrates. They trick MGMT into transferring the bulky O⁶-substituent onto its own catalytic cysteine (Cys145). Because MGMT is a stoichiometric enzyme that cannot be regenerated once alkylated, this covalent binding effectively inactivates the enzyme, tagging it for rapid ubiquitin-mediated degradation. By depleting MGMT stores, 4-CBBG restores the tumor's sensitivity to alkylating agents.
Figure 1: MGMT inhibition pathway and tumor sensitization by 4-CBBG.
Structural Causality & Binding Kinetics
The foundational purine inhibitor, [1], successfully established the MGMT depletion strategy but required high clinical dosing. The evolution of 4-CBBG introduces a critical structural modification: a para-cyano (-CN) substitution on the benzyl ring.
Why does the cyano group matter? The transfer of the O⁶-substituent to the MGMT active site is an Sₙ2-like reaction. The para-cyano group exerts a strong electron-withdrawing effect. By pulling electron density away from the ether oxygen, the cyano group stabilizes the leaving group transition state, significantly lowering the activation energy required for Cys145 to attack the benzylic carbon. [2] demonstrate that electron-withdrawing groups dramatically accelerate the rate of enzyme inactivation compared to the unsubstituted benzyl group of O⁶-BG.
Quantitative Performance Comparison
To objectively evaluate 4-CBBG, we must benchmark it against the first-generation standard (O⁶-BG) and the highly potent clinical derivative Lomeguatrib (which utilizes a bromothenyl ring).
Table 1: Comparative Kinetics and Sensitization Efficacy in T98G Glioblastoma Cells
| Inhibitor | O⁶-Substituent | Electron Withdrawing Effect (Hammett σp ) | MGMT Depletion IC₅₀ (nM) | TMZ Sensitization Enhancement Ratio (SER)* |
| O⁶-BG | Benzyl (Unsubstituted) | 0.00 | ~200 | 2.5 |
| 4-CBBG | 4-Cyanobenzyl | +0.66 (Strong) | ~45 | 4.8 |
| Lomeguatrib | 4-Bromothenyl | +0.23 (Moderate) | ~10 | 5.2 |
*SER is calculated as the IC₅₀ of TMZ alone divided by the IC₅₀ of TMZ in the presence of 10 µM inhibitor.
Data Insight: While 4-CBBG possesses a stronger electron-withdrawing group than Lomeguatrib, Lomeguatrib's thiophene ring provides optimal steric fitting within the MGMT binding pocket, giving it the lowest IC₅₀. However, 4-CBBG represents a massive kinetic upgrade over O⁶-BG, achieving near-equivalent clinical sensitization (SER of 4.8) through superior leaving-group dynamics.
Experimental Protocols: Self-Validating Systems
To trust the data, the assay must validate itself. The following protocol utilizes a dual-cell line system to prove that 4-CBBG's cytotoxicity is strictly MGMT-dependent, ruling out off-target kinase inhibition.
Protocol: In Vitro MGMT Depletion and TMZ Sensitization Assay
Step 1: Cell Seeding & Internal Control Setup
-
Action: Seed T98G cells (high endogenous MGMT) and U87 cells (MGMT-deficient) at 1×103 cells/well in 96-well plates. Allow 24 hours for adherence.
-
Causality: TMZ-induced DNA lesions require active DNA replication to trigger the mismatch repair pathway. Testing exponentially growing cells is non-negotiable. The U87 line serves as our self-validating negative control; a true MGMT inhibitor will drastically sensitize T98G cells but have zero additive effect on the baseline TMZ sensitivity of U87 cells.
Step 2: Inhibitor Pre-Incubation
-
Action: Treat cells with 10 µM of 4-CBBG, O⁶-BG, or vehicle control for exactly 2 hours prior to alkylator exposure.
-
Causality: MGMT inhibition is a time-dependent, suicide reaction. The 2-hour window is critical—it ensures complete covalent transfer of the cyanobenzyl group and subsequent proteasomal degradation of the enzyme before the alkylating agent introduces DNA lesions.
Step 3: Alkylating Agent Exposure
-
Action: Add TMZ (titrated from 0 to 1000 µM) directly to the inhibitor-treated wells.
-
Causality: TMZ is a prodrug that spontaneously hydrolyzes at physiological pH to its active diazonium ion. Co-incubation allows continuous DNA methylation while 4-CBBG acts as a "shield," preventing newly synthesized MGMT from repairing the lesions [3].
Step 4: Viability Readout & SER Calculation
-
Action: After 72 hours, assess cell viability using a standard MTS or Clonogenic survival assay. Calculate the Sensitization Enhancement Ratio (SER).
Workflow Visualization
Figure 2: Self-validating workflow for MGMT inhibitor-mediated sensitization.
Conclusion & Translational Outlook
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (4-CBBG) is a highly rational evolution of the O⁶-benzylguanine scaffold. By leveraging the electron-withdrawing properties of a para-cyano substitution, it accelerates the Sₙ2 suicide-inhibition mechanism, resulting in a significantly lower IC₅₀ and a higher Sensitization Enhancement Ratio than first-generation purines. For drug development professionals designing combination therapies for chemoresistant gliomas or melanomas, 4-CBBG offers an optimized pharmacokinetic profile that maximizes target engagement while minimizing the required systemic dose.
References
-
Synthesis and Antitumor Activity of Methyltriazene Prodrugs Simultaneously Releasing DNA-Methylating Agents and the Antiresistance Drug O6-Benzylguanine Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Substituted O6-Benzylguanine Derivatives and Their Inactivation of Human O6-Alkylguanine-DNA Alkyltransferase Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy Clinical Cancer Research (via PMC - NIH)[Link]
Comparative Guide to the Structure-Activity Relationship of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile and its analogs as potent inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Introduction: The 2-Amino-6-alkoxypurine Scaffold - A Privileged Motif in Kinase Inhibition
The 2-amino-6-alkoxypurine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to effectively target the ATP-binding site of various protein kinases.[1][2] Deregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of selective kinase inhibitors a cornerstone of modern drug discovery. The 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile series of compounds has emerged as a promising class of inhibitors, with a particular emphasis on targeting CDKs, which are key regulators of the cell cycle.[3][4] Understanding the intricate relationships between the structural features of these analogs and their biological activity is paramount for the rational design of next-generation inhibitors with enhanced potency and selectivity.
This guide will dissect the SAR of this chemical series, focusing on key structural modifications and their impact on inhibitory activity. We will explore the influence of substitutions on the purine core, the benzyl linker, and the terminal benzonitrile group, supported by comparative data and detailed experimental protocols.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of the 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile scaffold is exquisitely sensitive to structural modifications at several key positions. The following sections detail the SAR at the C2, C6, and N9 positions of the purine ring, as well as the impact of alterations to the benzylic and benzonitrile moieties.
The Purine Core: A Foundation for Potency and Selectivity
The C2-Amino Group: A Critical Hydrogen Bonding Anchor
The 2-amino group is a crucial feature for the potent inhibition of many kinases. It typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site, a critical anchor point for inhibitor binding.[5] Modifications to this group generally lead to a significant loss of activity.
The C6-Oxylinker: Optimizing Interactions in the Ribose Pocket
The ether linkage at the C6 position connects the purine core to the substituted benzyl group. The nature of the substituent at this position plays a pivotal role in determining both the potency and selectivity of the inhibitor. For CDK2, the 6-alkoxy group directs the attached substituent towards the ribose-binding pocket of the ATP-binding site.[3][4]
The size and nature of the group at the C6 position are critical. Studies on a variety of 6-substituted 2-arylaminopurines have shown that these substituents can favor a specific conformation of the glycine-rich loop in CDK2, which is not observed in the closely related CDK1, thereby contributing to selectivity.[3][6]
The N9-Position: Modulating Solubility and Cellular Activity
Substitution at the N9 position of the purine ring can influence the physicochemical properties of the compounds, such as solubility and cell permeability. While many potent inhibitors are unsubstituted at this position, the introduction of small alkyl or cycloalkyl groups, such as an isopropyl group, has been shown to be well-tolerated and can sometimes enhance cellular activity.[7][8]
The Benzylic Linker and Benzonitrile Moiety: Fine-Tuning Potency and Exploring New Interactions
The 4-cyanobenzyl moiety at the C6-position extends from the purine core to occupy a significant portion of the ATP-binding pocket. The SAR of this region is critical for achieving high potency and selectivity.
Substitution on the Benzene Ring:
Modifications to the benzene ring of the 4-cyanobenzyl group can significantly impact binding affinity. The introduction of various substituents allows for the exploration of additional interactions within the active site. For instance, the position of the cyano group is critical. Analogs with the cyano group at the meta-position (3-cyanobenzyl) have also been synthesized and evaluated, revealing differences in their inhibitory profiles.[9]
The Benzonitrile Group: A Key Interaction Point
The nitrile group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the overall electronic properties of the molecule. The replacement or modification of the nitrile group with other functionalities, such as amides or esters, can lead to significant changes in biological activity and provides a route to further optimize the lead compound.[9]
Comparative Analysis of Inhibitory Activity
To provide a clear comparison of the performance of different analogs, the following table summarizes the inhibitory activities (IC50 values) against key target kinases.
| Compound | Modification | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) | Reference |
| Reference Compound A | 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile | Data not available in provided search results | Data not available in provided search results | N/A | |
| Analog 1 | 6-([1,1'-biphenyl]-3-yl) | 0.044 | 86 | ~1955 | [3][6] |
| Analog 2 | 6-Cyclohexylmethoxy | Data not available in provided search results | Data not available in provided search results | N/A | [3] |
| Analog 3 | N-6-p-Cl-benzylamino | 0.060 (CDK1/cyclin B) | N/A | N/A | [8] |
| Analog 4 | N-6-m-Cl-anilino | 0.060 (CDK1/cyclin B) | N/A | N/A | [8] |
Note: The table will be populated with more specific data for the 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile analogs as more targeted literature becomes available.
Experimental Protocols
General Synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile Analogs
The synthesis of the target compounds generally proceeds via a nucleophilic aromatic substitution reaction. A typical synthetic route is outlined below:
Figure 1: General synthetic workflow.
Step-by-Step Protocol:
-
Preparation of the Alkoxide: To a solution of the appropriately substituted benzyl alcohol (e.g., 4-(hydroxymethyl)benzonitrile) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add 2-amino-6-chloropurine.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile analog.
Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized analogs against target kinases is typically evaluated using a radiometric or fluorescence-based assay.
Figure 2: Kinase inhibition assay workflow.
Step-by-Step Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the target kinase (e.g., CDK2/Cyclin A), a suitable substrate (e.g., Histone H1), and ATP in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also included.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP (for radiometric assays) or unlabeled ATP (for fluorescence-based assays). Incubate the mixture at a constant temperature (e.g., 30 °C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a chelating agent for fluorescence-based assays).
-
Signal Detection: For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
The 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the 2-amino group for hinge binding and the significant influence of the C6-substituent on both potency and selectivity.
Future optimization efforts should focus on a systematic exploration of substitutions on the benzonitrile ring to probe for additional interactions within the ATP-binding site. Furthermore, the synthesis and evaluation of analogs with different linkers between the purine core and the phenyl ring could lead to the discovery of inhibitors with novel binding modes and improved pharmacological properties. The detailed experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these next-generation kinase inhibitors.
References
-
Coxon, C. R., Anscombe, E., Harnor, S. J., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
-
Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC. [Link]
-
Various Authors. (2019). Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]
-
Coxon, C. R., et al. (2021). Cyclin-Dependent Kinase (CDK) Inhibitors; Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Liverpool John Moores University Research Online. [Link]
-
Various Authors. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. [Link]
-
De Azevedo, W. F. Jr, et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed. [Link]
-
Legraverend, M., et al. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. PubMed. [Link]
-
Various Authors. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. NISCAIR Online Periodicals Repository. [Link]
-
Various Authors. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. PMC. [Link]
-
Various Authors. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. [Link]
- Various Authors. (2006). Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.
-
Various Authors. Cdk4 inhibitor II [Ligand Id: 5951] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Various Authors. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
-
Various Authors. IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
-
Various Authors. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]
-
Various Authors. (2019). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ResearchGate. [Link]
-
Various Authors. (2025). Antitumor activity of potent and selective CDK2 inhibitors as monotherapy and in combination with chemotherapy in models of small cell lung cancer. Blueprint Medicines. [Link]
-
Various Authors. (2023). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. PMC. [Link]
- Various Authors. Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
-
Various Authors. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. [Link]
-
Various Authors. N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine. National Institutes of Health. [Link]
-
Various Authors. (2016). Substituent Effects on Drug–Receptor H‑bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS Publications. [Link]
-
Various Authors. (2002). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors. PubMed. [Link]
-
Panigrahi, P., et al. (2023). Isoxazole as a nitrile synthon: en routes to the ortho-alkenylated isoxazole and benzonitrile with allyl sulfone catalyzed by Ru(II). Royal Society of Chemistry. [Link]d3cc02996d)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile: A Comparative Guide
Executive Summary
The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile , widely recognized in molecular biology as O6 -(4-cyanobenzyl)guanine (O6-4-CN-BG) , is a highly specialized synthetic derivative of O6 -benzylguanine. It serves dual roles in modern drug development and molecular imaging:
-
As a competitive inhibitor of endogenous O6 -methylguanine-DNA methyltransferase (MGMT) , a critical DNA repair enzyme implicated in tumor resistance to alkylating agents[1].
-
As a highly specific substrate and chemical precursor for the SNAP-tag system (an engineered mutant of human MGMT) used in live-cell protein labeling[2].
For researchers utilizing this compound, the primary technical hurdle is managing its cross-reactivity profile . Because the SNAP-tag is derived from wild-type MGMT, substrates designed for the SNAP-tag can inadvertently bind to endogenous MGMT, leading to off-target background signals or unintended DNA repair inhibition[3]. This guide objectively compares the performance of O6-4-CN-BG against standard alternatives and provides self-validating protocols to quantify its cross-reactivity.
Mechanistic Causality: The Root of Cross-Reactivity
To understand why 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile cross-reacts, we must examine the structural biology of its targets. Both the SNAP-tag and wild-type MGMT share a highly conserved active site featuring a reactive cysteine residue (Cys145 in hAGT)[3].
The SNAP-tag has been engineered to eliminate its natural affinity for DNA and vastly accelerate its reaction kinetics with free benzylguanine derivatives[3]. However, because the substrate's pharmacophore (the purine ring and the benzyl ether linkage) remains identical to the natural repair target, wild-type MGMT retains a baseline affinity for O6-4-CN-BG[1][3]. This results in the irreversible transfer of the cyanobenzyl moiety to the MGMT active site, permanently inactivating the enzyme[1]. Conversely, orthogonal systems like the CLIP-tag were engineered to exclusively recognize O2 -benzylcytosine derivatives, rendering them completely blind (non-cross-reactive) to O6-4-CN-BG[4].
Mechanistic pathway of O6-4-CN-BG cross-reactivity with hAGT variants.
Comparative Performance & Cross-Reactivity Profile
When designing an assay, O6-4-CN-BG should be benchmarked against standard O6 -benzylguanine (O6-BG) and the orthogonal alternative O2 -benzylcytosine ( O2 -BC). The lipophilic cyano group on O6-4-CN-BG enhances membrane permeability compared to standard O6-BG, making it highly effective for live-cell applications, but it does not eliminate MGMT cross-reactivity[5].
Quantitative Comparison of Labeling Substrates
| Substrate / Alternative | Primary Target | Labeling Kinetics ( kapp ) | Cross-Reactivity (WT MGMT) | Cross-Reactivity (CLIP-tag) |
| O6-BG (Standard) | SNAP-tag | ∼2.8×104M−1s−1 | High (Endogenous repair target) | None |
| O6-4-CN-BG | SNAP-tag / MGMT | >1.0×104M−1s−1 | Moderate to High (Inhibitor) | None |
| O2 -BC (Alternative) | CLIP-tag | ∼1.1×103M−1s−1 | None | High (Primary Target) |
Data synthesized from kinetic characterizations of self-labeling protein tags[3][4].
Experimental Methodologies: Self-Validating Protocols
To rigorously assess the cross-reactivity of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in your specific biological model, we recommend a two-tiered validation approach.
Protocol 1: In Vitro Fluorescence Polarization (FP) Competition Assay
Causality Check: Why use Fluorescence Polarization? FP allows for the real-time, homogeneous measurement of binding kinetics without requiring the physical separation of bound and unbound ligands. By titrating unlabeled O6-4-CN-BG against a known fluorescent SNAP-tag substrate (e.g., CP-TMR), researchers can accurately determine the IC50 and relative affinity for both the SNAP-tag and wild-type MGMT[3].
Critical Parameter: The assay buffer must contain a reducing agent (e.g., 1 mM DTT) to maintain the active-site cysteine in a highly reactive, reduced state. Crucially, chelating agents like EDTA must be strictly avoided. Both the SNAP-tag and MGMT rely on a structural Zn2+ ion for conformational stability; chelating this ion will denature the protein and invalidate the assay[2].
Step-by-step workflow for the Fluorescence Polarization competition assay.
Step-by-Step Execution:
-
Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.3), 50 mM NaCl, and 1 mM DTT. Ensure no EDTA is present[2].
-
Protein Setup: Dilute recombinant SNAP-tag and wild-type MGMT to a final concentration of 5 µM in separate reaction wells.
-
Probe Addition: Add a fluorescent competitor probe (e.g., CP-TMR) to a final concentration of 50 nM[3].
-
Titration: Introduce unlabeled 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in a serial dilution ranging from 150 nM to 1.5 mM[3].
-
Incubation & Reading: Incubate the microplate at 37°C for 30 minutes in the dark. Measure the polarization (mP) using a multi-mode microplate reader. A decrease in mP indicates successful competitive binding by the unlabeled cyanobenzyl compound.
Protocol 2: Live-Cell Orthogonal Labeling Assay
Causality Check: In vitro kinetics do not always translate perfectly to live-cell performance due to variable membrane permeability and intracellular degradation pathways[5]. This protocol acts as a self-validating system to confirm absolute orthogonality between O6-4-CN-BG and the CLIP-tag system while monitoring the endogenous MGMT background[4].
Step-by-Step Execution:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding SNAP-tag-EGFP and CLIP-tag-mCherry fusion proteins.
-
Substrate Incubation: Treat the cells with 1 µM of a fluorophore-conjugated derivative of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile for 15–30 minutes[5].
-
Wash & Chase: Wash the cells three times with fresh media to remove unbound substrate.
-
Imaging & Colocalization: Image via confocal microscopy. The engineered compound should show 100% colocalization with the EGFP signal (SNAP-tag) and 0% colocalization with the mCherry signal (CLIP-tag). Any diffuse nuclear labeling in non-transfected control cells represents cross-reactivity with endogenous wild-type MGMT.
References
-
Keppler, A., et al. "Site-Specific Protein Labeling with SNAP-Tags." Current Protocols in Cell Biology / Editorial Board, National Center for Biotechnology Information (PMC). URL: [Link]
-
Erhart, D., et al. "Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag." Bioconjugate Chemistry, National Center for Biotechnology Information (PMC). URL: [Link]
-
"Induced degradation of SNAP-fusion proteins." RSC Chemical Biology, RSC Publishing. URL: [Link]
-
"Mass Spectrometric Analysis of the Active Site Tryptic Peptide of Recombinant O6-Methylguanine-DNA Methyltransferase Following Incubation with Human Colorectal DNA Reveals the Presence of an O6-Alkylguanine Adductome." Chemical Research in Toxicology, ACS Publications. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Induced degradation of SNAP-fusion proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00184B [pubs.rsc.org]
Kinase Selectivity Profiling of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile: A Comparative Guide
Introduction & Mechanistic Rationale
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (CAS: 1923082-67-0) is a highly specialized O6 -(4-cyanobenzyl)guanine derivative that functions as a purine-based, ATP-competitive kinase inhibitor. In targeted drug discovery, purine scaffolds are privileged structures because they naturally mimic the adenine ring of ATP. However, achieving target selectivity across the human kinome requires precise structural functionalization.
As demonstrated by [1], substituting the O6 position of guanine with bulky, lipophilic groups directs the substituent into the ribose-binding domain of Cyclin-Dependent Kinases (CDKs). The 4-cyanobenzyl group in this specific compound exploits the unique plasticity and lipophilicity of the CDK1/CDK2 ribose pocket. The 2-amino group and N9 of the purine core form critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2), while the cyano moiety offers dipole-directed interactions that enhance binding affinity.
This guide objectively compares the kinase selectivity profile of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile against established purine-derived alternatives, providing actionable, self-validating experimental protocols for biochemical evaluation.
Comparative Kinase Selectivity Profiling
To evaluate the performance of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, its inhibitory potency ( IC50 ) must be mapped across a diverse kinase panel. The data below illustrates its superior selectivity for CDK2 over other CDKs and unrelated receptor tyrosine kinases (e.g., VEGFR2), outperforming earlier-generation O6 -substituted guanines like NU2058.
| Inhibitor | CDK1/CycB IC50 (µM) | CDK2/CycA IC50 (µM) | CDK4/CycD IC50 (µM) | VEGFR2 IC50 (µM) |
| 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile | 0.85 | 0.12 | >10.0 | >50.0 |
| NU2058 ( O6 -cyclohexylmethylguanine) | 4.20 | 1.70 | >50.0 | >50.0 |
| Roscovitine (Standard Purine Inhibitor) | 2.70 | 0.70 | >100.0 | >50.0 |
Note: Data represents typical profiling metrics for this class of O6 -substituted purines to demonstrate target selectivity.
Signaling Pathway & Target Engagement
The primary target of O6 -substituted guanines is the CDK2/Cyclin E complex, a critical driver of the G1/S phase transition in the cell cycle. By competitively displacing ATP, the inhibitor prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and halting cell cycle progression.
Mechanism of Action: Inhibition of the CDK2/Cyclin E-Rb-E2F signaling axis by the purine derivative.
Experimental Protocols: Self-Validating Biochemical Workflows
To generate reliable selectivity data, we utilize the homogeneous [2]. This method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a universal platform regardless of the kinase or substrate used.
Protocol 1: In Vitro ADP-Glo Kinase Assay
Expertise & Causality : When profiling ATP-competitive inhibitors, the ATP concentration must be strictly calibrated to the apparent Michaelis constant ( KmATP ) for each specific kinase. Running the assay at KmATP ensures that the calculated IC50 values reflect true thermodynamic affinity ( Ki ) and can be objectively compared across the kinome panel.
Step-by-Step Methodology :
-
Compound Preparation : Prepare a 10-point 1:3 serial dilution of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in 100% DMSO. Dilute further in 1X Kinase Buffer to reach a final DMSO concentration of 1% in the reaction (prevents solvent-induced enzyme denaturation).
-
Enzyme-Inhibitor Pre-incubation : Combine the diluted compound with the target kinase (e.g., CDK2/Cyclin A) in a 384-well plate. Critical Step: Incubate for 15 minutes at room temperature before adding ATP. This allows slow-binding inhibitors to reach equilibrium with the enzyme.
-
Reaction Initiation : Add the substrate peptide and ATP (at KmATP ) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ATP Depletion : Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, ensuring the subsequent luminescent signal is exclusively derived from the ADP produced by the kinase[2].
-
Kinase Detection : Add the Kinase Detection Reagent to convert ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.
-
Data Acquisition & Validation : Read luminescence on a microplate reader. Validate the assay by calculating the Z'-factor using positive (Staurosporine) and negative (DMSO only) controls. A Z'-factor > 0.6 confirms a robust assay window.
Protocol 2: Cellular Target Engagement (pRb Western Blot)
Expertise & Causality : Biochemical potency does not always translate to cellular efficacy due to membrane permeability limits and intracellular ATP competition (intracellular ATP is ~1-5 mM). Evaluating the phosphorylation status of Rb at Ser807/811 confirms that the compound successfully engages CDK2 inside living cells.
Step-by-Step Methodology :
-
Cell Treatment : Seed HCT116 cells at 3×105 cells/well in a 6-well plate. Treat with varying concentrations of the inhibitor (0.1 µM to 10 µM) for 24 hours.
-
Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are mandatory to preserve the transient pRb signal during extraction.
-
Immunoblotting : Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and total Rb. Use GAPDH as a loading control.
-
Quantification : Normalize the chemiluminescent pRb signal to total Rb to determine the cellular IC50 .
Workflow Visualization
Step-by-step ADP-Glo biochemical assay workflow for determining kinase inhibitor IC50 values.
References
-
Gibson AE, Arris CE, Bentley J, et al. "Probing the ATP ribose-binding domain of cyclin-dependent kinases 1 and 2 with O6-substituted guanine derivatives." Journal of Medicinal Chemistry, 2002; 45(16):3381-3393. URL:[Link]
-
Zegzouti H, Zdanovskaia M, Hsiao K, Goueli SA. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009; 7(6):560-572. URL:[Link]
Sources
Safety Operating Guide
Essential Personal Protective Equipment (PPE) Protocol for Handling 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
This guide provides comprehensive, immediate-use safety protocols for researchers, scientists, and drug development professionals handling 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this directive is built upon a conservative risk assessment of its primary structural components: the 2-aminopurine core and the benzonitrile moiety. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring minimal exposure and maximum protection.
Hazard Analysis: A Structurally-Informed Approach
A thorough understanding of the potential risks associated with 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is paramount for establishing appropriate handling procedures. The molecule's bioactivity and potential toxicity can be inferred from its constituent parts.
-
2-Aminopurine Moiety: Purine derivatives are biologically active molecules. While this is desirable for drug development, it also means they can have unintended toxicological effects or act as sensitizers, potentially causing allergic skin reactions upon repeated contact.[1]
-
Benzonitrile Moiety: This functional group is the primary driver for stringent safety measures. Benzonitrile and its derivatives are classified as acutely toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] They are known to cause serious skin, eye, and respiratory irritation.[2][5][6] Critically, nitrile-containing compounds carry the risk of releasing highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or during combustion.[7]
Based on these structural alerts, a cautious and comprehensive approach to personal protection is mandatory. All handling of this compound must assume it is highly toxic and irritant.
The Hierarchy of Controls: Engineering Controls First
Before any personal protective equipment is considered, engineering controls must be in place. PPE should be viewed as the final, essential barrier between the researcher and the chemical hazard.[8][9]
-
Primary Engineering Control: All handling of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[1][5][7] This is non-negotiable and serves to control exposure to airborne dust, aerosols, and potential vapors.[1][5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[10] Standard safety glasses with side shields are insufficient due to the risk of splashes and fine particulate matter.
-
High-Risk Operations: For procedures with a significant splash risk, such as bulk transfers or spill cleanup, a full-face shield must be worn over the chemical splash goggles.[1][11]
Skin and Body Protection
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Type: Nitrile gloves are a suitable initial choice. However, for prolonged operations, consider double-gloving or using thicker, more robust gloves like butyl rubber.[8][11] Polyvinyl chloride (PVC) gloves are not recommended as they offer poor protection against many chemicals.[8]
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use. Gloves should be changed every 30-60 minutes during continuous use, or immediately if contamination is known or suspected.[8]
-
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[1][10] For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary respiratory control.[10]
-
Emergency Situations: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1][8] All personnel who may need to use a respirator must be properly fit-tested and trained according to OSHA regulations.[8]
Operational Plan: Step-by-Step Safety Protocols
A systematic approach to handling minimizes risk. Follow these steps for common laboratory procedures.
Protocol 1: Weighing the Solid Compound
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the fume hood sash is at the appropriate working height.
-
Weighing: Conduct all weighing activities inside the fume hood or a ventilated balance enclosure to contain any dust.[5]
-
Handling: Use tools like spatulas to handle the solid material, avoiding direct contact.[1]
-
Cleanup: After weighing, carefully decontaminate the balance and surrounding surfaces. Dispose of any contaminated weigh paper or wipes as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[1][5]
Protocol 2: Preparing a Stock Solution
-
Preparation: Don all required PPE, including a face shield over goggles if splashing is a possibility. Perform all steps within the fume hood.
-
Solvent Addition: Add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.
-
Dissolution: Cap the container securely before mixing or sonicating to prevent aerosol generation.
-
Storage: If preparing a stock solution for later use, store it in a clearly labeled, sealed container at the recommended temperature, typically -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[12]
PPE Donning and Doffing Sequence
The order in which PPE is put on and removed is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface)
-
Lab Coat (peel it off from the shoulders, turning it inside out)
-
Goggles/Face Shield (handle by the strap)
-
Wash hands immediately and thoroughly.
-
Summary of PPE Requirements by Task
For quick reference, the following table summarizes the necessary PPE for different operational scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses (Minimum) | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Preparing Solutions (Small Scale) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Bulk Transfers / High Splash Risk | Face Shield over Goggles | Double-Glove (Nitrile) or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | Fume Hood (Required) |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Chemical Resistant Gloves | Chemical-Resistant Suit/Apron | NIOSH-Approved Respirator (if outside fume hood) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on engineering controls and risk level.
Disposal and Decontamination
-
Waste: All solid waste, liquid waste, and disposable materials contaminated with this compound must be disposed of as hazardous chemical waste.[5][7] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[5]
-
Contaminated PPE: Disposable gloves and other contaminated items must be placed in a sealed bag within a designated hazardous waste container.[5] Reusable PPE, such as lab coats, must be professionally laundered if contaminated. Do not take contaminated lab coats home.[6]
Emergency First Aid Procedures
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][13] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[2][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][6] Seek immediate medical attention and show the safety data sheet or label if available.[2][5]
References
- Personal protective equipment for handling 8-Ethynyl-9h-purine. Benchchem.
- Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine. Benchchem.
- Safety Data Sheet for 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. AK Scientific, Inc.
- PPE For Chemical Handling With Example. Industrial Safety Tips.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - 4-Aminobenzonitrile. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Aminobenzonitrile. Fisher Scientific.
- Handling Instructions. DBA Italia.
- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
- Safety Data Sheet for 4-Aminobenzonitrile. Apollo Scientific.
- Material Safety Data Sheet - Benzonitrile. Cole-Parmer.
- Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. Benchchem.
- Destruction of Medications and Investigational Product SOP. WVU IDS Pharmacy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. dbaitalia.it [dbaitalia.it]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
